molecular formula C19H22N2O2 B15600928 O-Desmethyl quinidine

O-Desmethyl quinidine

Número de catálogo: B15600928
Peso molecular: 310.4 g/mol
Clave InChI: VJFMSYZSFUWQPZ-UDORUHSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Desmethyl quinidine is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H22N2O2

Peso molecular

310.4 g/mol

Nombre IUPAC

4-[(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m1/s1

Clave InChI

VJFMSYZSFUWQPZ-UDORUHSDSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Desmethyl Quinidine from Quinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of O-Desmethyl quinidine (B1679956), a metabolite of quinine (B1679958), from its parent compound. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic workflow. O-Desmethyl quinidine, also known as cupreidine, is of interest for its potential pharmacological activities and serves as a key compound in medicinal chemistry research.[1][2]

Introduction

Quinine, a natural alkaloid renowned for its anti-malarial properties, possesses a methoxy (B1213986) group on its quinoline (B57606) ring.[1][3][4] The demethylation of quinine to yield this compound presents a chemical challenge. Traditional methods employing strong acids like hydrobromic or hydriodic acid at high temperatures have proven unsuccessful.[3][4][5] A milder, more selective approach is necessary to prevent unwanted side reactions, particularly the addition to the allyl group on the quinuclidine (B89598) ring.[3][4][5] This guide focuses on a successful method utilizing anhydrous aluminum trichloride (B1173362) in a non-polar organic solvent.[3][4]

Reaction and Mechanism

The core of this synthetic route is the O-demethylation of the methoxy group at the 6'-position of the quinoline ring of quinine. The reaction is facilitated by a Lewis acid, anhydrous aluminum trichloride (AlCl₃), in dried methylene (B1212753) chloride under an inert atmosphere.[3][4]

The proposed mechanism involves the initial complexation of the aluminum trichloride with the basic nitrogen atoms of the quinoline and quinuclidine rings, as well as the ethereal oxygen of the methoxy group. This complexation is followed by the elimination of a chloride ion, generating a chloride salt. The resulting Al-quinolinium cation is highly reactive, allowing for a nucleophilic displacement at the methoxy position by the chloride ion.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from quinine using anhydrous aluminum trichloride.

ParameterValueReference
Yield 68.12%[3][4]
Mole Ratio (Quinine:AlCl₃) 1:4[3][4]
Initial Reaction Temperature 0°C[3][4]
Initial Reaction Time 4 hours[3][4]
Total Reaction Time 24 hours[3][4]
Solvent Dried Methylene Chloride[3][4]
Atmosphere Nitrogen[3][4]

Experimental Protocols

This section provides a detailed methodology for the synthesis and characterization of this compound.

Materials and Instrumentation
  • Reagents: Quinine, Anhydrous Aluminum Trichloride, Methylene Chloride (dried), 1 N Sodium Hydroxide (B78521), 1 N Hydrochloric Acid, Anhydrous Sodium Sulfate.[3]

  • Instrumentation: Magnetic stirrer, ice/NaCl bath, standard oven-dried glassware, rotary evaporator, Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254), FT-IR spectrophotometer, NMR spectrometer (¹H and ¹³C), LCMS system.[3]

Synthesis Procedure
  • Reaction Setup: Dissolve quinine (10 mmol, 3.24 g) in 50 mL of dried methylene chloride in oven-dried glassware under a nitrogen atmosphere. Cool the solution to 0°C using an ice/NaCl bath.[3]

  • Reagent Addition: In a separate flask, prepare a solution of anhydrous aluminum trichloride (40 mmol) in 50 mL of dried methylene chloride. Add this solution dropwise to the stirred quinine solution over a period of 4 hours at 0°C.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for a total of 24 hours.[3]

  • Work-up: Carefully add water to the reaction mixture to decompose the excess aluminum trichloride. Transfer the mixture to a separating funnel.[3]

  • Extraction and Precipitation: Adjust the pH of the aqueous phase to 11-12 with 1 N sodium hydroxide and shake the funnel. Discard the organic phase. Re-adjust the pH of the aqueous phase to 8-9 with 1 N hydrochloric acid to precipitate the product.[3]

  • Isolation and Drying: Dissolve the precipitate in methylene chloride, dry the solution over anhydrous sodium sulfate, and remove the solvent in a vacuum to yield the O-demethylated product.[3]

Characterization
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and purity of the product using TLC on silica (B1680970) gel with a mobile phase of methanol:chloroform (1:10).[3]

  • Infrared (IR) Spectroscopy: Characterize the product by the appearance of a broad hydroxyl group absorption peak (around 3367.1 cm⁻¹) and the disappearance of the methyl C-H stretching from the methoxy group.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by ¹H-NMR and ¹³C-NMR. The key indicator in the ¹H-NMR spectrum is the disappearance of the methoxy proton signal.[3]

  • Mass Spectrometry (LCMS): Determine the molecular weight of the product. The mass spectrum should show a peak corresponding to the molecular weight of this compound (310.39 g/mol ).[3][6][7]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from quinine.

Synthesis_Workflow Start Start: Quinine in Dried Methylene Chloride Cooling Cool to 0°C (Ice/NaCl Bath) Start->Cooling Inert Atmosphere (N₂) Addition Dropwise Addition of AlCl₃ Solution (4h) Cooling->Addition ReagentPrep Prepare AlCl₃ in Dried Methylene Chloride ReagentPrep->Addition Reaction Stir at Room Temp (24h total) Addition->Reaction Quench Quench with Water Reaction->Quench Workup Aqueous Work-up (NaOH, HCl) Quench->Workup Extraction Extraction with Methylene Chloride Workup->Extraction Precipitation Drying Drying (Na₂SO₄) & Evaporation Extraction->Drying Product Final Product: This compound Drying->Product

Caption: Workflow for the synthesis of this compound from quinine.

References

O-Desmethyl Quinidine: A Comprehensive Physicochemical Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine or cupreidine, is a primary metabolite of the well-known antiarrhythmic drug, quinidine.[1][2] As a metabolite, its physicochemical properties play a crucial role in its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its potential therapeutic or toxic effects. This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethyl quinidine, presenting quantitative data in a structured format, outlining general experimental methodologies, and visualizing key relationships to support researchers, scientists, and drug development professionals.

Core Physicochemical Properties

A thorough understanding of the physicochemical characteristics of a drug candidate or its metabolites is fundamental for successful drug development. These properties dictate how the molecule behaves in a biological system.

Identity and Structure
  • IUPAC Name: 4-((S)-hydroxy((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol[3]

  • Synonyms: 6'-Hydroxycinchonine, Cupreidine, O-Demethylquinidine[3][4][5]

  • CAS Number: 70877-75-7[1][4]

  • Chemical Formula: C₁₉H₂₂N₂O₂[1][4]

  • Molecular Weight: 310.39 g/mol [1][4][6]

Physicochemical Data Summary

The following tables summarize the key quantitative physicochemical data for this compound. It is important to note that some of the presented values are predicted based on in silico models.

PropertyValueSource(s)
Melting Point 152 °C to 190 °C[4][6]
Boiling Point 514.6 ± 45.0 °C (Predicted)[6]
Density 1.28 ± 0.1 g/cm³ (Predicted)[6]
pKa 8.82 ± 0.40 (Predicted)[6]
LogP (Octanol-Water) 2.6 to 2.8702[7][8]
Topological Polar Surface Area (TPSA) 56.59 Ų[7]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 3[7]
Solubility ProfileObservationSource(s)
DMSO Soluble (Slightly)[6][9][10]
Ethanol Soluble (Slightly)[6]
Methanol Soluble (Slightly)[6]

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

A standard method for determining the melting point of a solid compound is using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is then recorded.

Solubility Assessment

Thermodynamic solubility is typically determined by the shake-flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH. The suspension is then agitated at a constant temperature until equilibrium is reached. Subsequently, the suspension is filtered, and the concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve. Capillary electrophoresis and spectrophotometry are also commonly used techniques.

LogP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the traditional approach for determining the octanol-water partition coefficient (LogP). The compound is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is measured. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a faster, alternative method that correlates retention time with LogP.

Visualizing Key Relationships

Diagrams are powerful tools for representing complex information concisely. The following sections provide Graphviz diagrams to illustrate the metabolic relationship of this compound and a general experimental workflow for physicochemical characterization.

Metabolic Pathway of Quinidine to this compound

This compound is a metabolite of quinidine, an antiarrhythmic agent that primarily acts by blocking sodium and potassium channels in the heart.[11] The metabolic process involves the O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of quinidine.

metabolic_pathway Quinidine Quinidine Metabolism O-demethylation (CYP3A4) Quinidine->Metabolism ODesmethylQuinidine This compound Metabolism->ODesmethylQuinidine

Caption: Metabolic conversion of Quinidine to this compound.

General Experimental Workflow for Physicochemical Profiling

The determination of the physicochemical properties of a compound like this compound follows a structured experimental workflow. This typically involves sample preparation, a series of analytical tests, and subsequent data analysis.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Physicochemical Analysis cluster_data Data Analysis & Reporting Compound This compound (Solid) MeltingPoint Melting Point Determination Compound->MeltingPoint Solubility Solubility Assessment Compound->Solubility pKa pKa Determination Compound->pKa LogP LogP Determination Compound->LogP Data Data Compilation & Analysis MeltingPoint->Data Solubility->Data pKa->Data LogP->Data Report Technical Report Data->Report

Caption: A generalized workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the known physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental methodologies provide a basis for further laboratory investigation. The provided diagrams visually articulate its metabolic origin and a standard workflow for its characterization. For drug development professionals, a comprehensive understanding of these fundamental properties is a critical first step in evaluating the potential of this compound and informing the design of future studies.

References

O-Desmethyl Quinidine: An In-depth Technical Guide on its Mechanism of Action on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desmethyl quinidine (B1679956) is a primary metabolite of the well-known antiarrhythmic drug, quinidine. While the electrophysiological effects of quinidine have been extensively studied, the specific actions of its metabolites are less characterized but crucial for a comprehensive understanding of the drug's overall clinical profile, including its therapeutic and proarrhythmic effects. This technical guide provides a detailed overview of the current knowledge on the mechanism of action of O-Desmethyl quinidine on cardiac ion channels. The available data, primarily from in vitro electrophysiology studies, indicates that this compound shares qualitative similarities with its parent compound, notably affecting both depolarization and repolarization phases of the cardiac action potential. This document summarizes the known effects, presents available data in a structured format, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Introduction

Quinidine, a class Ia antiarrhythmic agent, exerts its effects by modulating various cardiac ion channels. Its metabolism in the liver results in several metabolites, including this compound. These metabolites can accumulate to significant plasma levels during chronic therapy and may contribute to both the antiarrhythmic and arrhythmogenic properties of quinidine treatment[1]. Understanding the specific ion channel interactions of this compound is therefore essential for a complete pharmacodynamic picture of quinidine therapy. This guide will focus on the direct effects of this compound on the electrical activity of cardiac cells.

Mechanism of Action on Cardiac Ion Channels

The primary mechanism of action of this compound, as elucidated by in vitro studies, involves the modulation of ion channels responsible for the cardiac action potential.

Sodium Channel Blockade

Similar to its parent compound, this compound has been shown to depress the maximum rate of depolarization (Vmax) of the cardiac action potential in canine Purkinje fibers[1]. This effect is indicative of a blockade of fast sodium channels (NaV1.5), which are responsible for the rapid upstroke (Phase 0) of the action potential. The depression of Vmax by this compound is frequency-dependent, a characteristic feature of class I antiarrhythmic drugs, with the time constants for the onset of and recovery from this block being similar to those of quinidine[1]. This suggests that this compound likely shares a similar binding site and state-dependent blocking mechanism on the sodium channel as quinidine.

Potassium Channel Blockade and Prolongation of Repolarization

This compound significantly prolongs the action potential duration at 90% repolarization (APD90) in canine Purkinje fibers[1]. This effect is most pronounced at longer basic cycle lengths[1]. The prolongation of the action potential duration suggests an inhibitory effect on one or more potassium currents that contribute to repolarization (Phase 3), such as the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. This action is a hallmark of Class III antiarrhythmic activity. Notably, along with quinidine and other metabolites, this compound has been observed to cause early afterdepolarizations (EADs) at long cycle lengths, which is a potential mechanism for arrhythmogenesis[1].

Quantitative Data

Currently, there is a scarcity of publicly available quantitative data, such as half-maximal inhibitory concentrations (IC50), for the specific effects of this compound on various ion channels. The primary study by Thompson et al. (1987) used a fixed concentration of 10 µM to demonstrate the qualitative effects. For comparative purposes, the IC50 values for the parent compound, quinidine, on key cardiac ion channels are presented in Table 1.

Ion ChannelCurrentSpeciesIC50 (µM)Reference
hNaV1.5 Peak INaHuman28.9 ± 2.2[2]
hERG IKrHuman0.8 ± 0.1[3]

Table 1: Inhibitory Concentrations (IC50) of Quinidine on Key Cardiac Ion Channels. This data for the parent compound provides a potential reference for the expected potency of its metabolite, this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be utilized to investigate the mechanism of action of this compound on ion channels. These protocols are based on standard electrophysiological techniques and can be adapted for the specific study of this metabolite.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents (INa)

This protocol is designed to assess the tonic and use-dependent block of NaV1.5 channels by this compound.

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the human NaV1.5 channel.

    • Culture cells in appropriate media and passage them regularly.

    • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. The final solvent concentration should be kept low (e.g., <0.1%) to avoid non-specific effects.

  • Recording Procedure:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal (>1 GΩ) with a target cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for 5-10 minutes before initiating recording protocols.

    • Perform recordings at a controlled temperature (e.g., room temperature or 37°C).

  • Voltage Protocols:

    • Tonic Block:

      • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the rested state.

      • Apply a brief depolarizing pulse (e.g., to -20 mV for 20-50 ms) at a low frequency (e.g., every 30 seconds) to elicit the peak sodium current.

      • After obtaining a stable baseline, perfuse the cell with the this compound-containing external solution.

      • Continue recording until a steady-state block is achieved.

    • Use-Dependent Block:

      • Hold the membrane potential at -120 mV.

      • Apply a train of depolarizing pulses (e.g., 20 pulses to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz and 5 Hz).

      • Record the peak current for each pulse in the train.

      • After a washout period, perfuse the cell with the this compound-containing external solution and repeat the pulse train protocol.

  • Data Analysis:

    • Measure the peak inward current for each pulse.

    • For tonic block, calculate the percentage of inhibition at steady state.

    • For use-dependent block, plot the normalized peak current against the pulse number to visualize the development of the block.

    • Fit concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Whole-Cell Voltage-Clamp Recording of Potassium Currents (e.g., IKr from hERG channels)

This protocol is designed to assess the inhibitory effect of this compound on the hERG potassium channel.

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293 cells) expressing the human hERG channel.

    • Follow similar cell culture and plating procedures as for NaV1.5 experiments.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

    • This compound Stock Solution: Prepare as described in Protocol 1.

  • Recording Procedure:

    • Follow the same general patch-clamp procedure as for sodium currents.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to a potential that activates the channels (e.g., +20 mV) for a duration sufficient to reach steady-state activation (e.g., 2 seconds).

    • Repolarize the membrane to a negative potential (e.g., -50 mV) to record the tail current, which reflects the closing of the hERG channels.

    • Apply this protocol at a regular interval (e.g., every 15 seconds).

    • After establishing a stable baseline, apply different concentrations of this compound.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the tail current to the baseline current to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data with the Hill equation to determine the IC50.

Visualizations

Signaling Pathway

O_Desmethyl_Quinidine_Action cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects NaV NaV1.5 Channel Vmax_depression ↓ Vmax (Phase 0) NaV->Vmax_depression KV K+ Channels (e.g., hERG) APD_prolongation ↑ APD (Phase 3) KV->APD_prolongation ODQ O-Desmethyl Quinidine ODQ->NaV Blocks ODQ->KV Blocks Experimental_Workflow start Start: Cell Culture (e.g., HEK293 expressing target channel) patch_clamp Whole-Cell Patch Clamp start->patch_clamp baseline Record Baseline Ion Current patch_clamp->baseline drug_application Apply this compound (various concentrations) baseline->drug_application record_effect Record Ion Current with Drug drug_application->record_effect data_analysis Data Analysis: - % Inhibition - IC50 Determination record_effect->data_analysis end End: Characterize Mechanism of Action data_analysis->end

References

O-Desmethyl Quinidine: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine, is a primary metabolite of the well-known Class Ia antiarrhythmic drug, quinidine.[1] While quinidine has a long history of clinical use for treating cardiac arrhythmias, the pharmacological and toxicological contributions of its metabolites are crucial for a complete understanding of its therapeutic window and adverse effect profile. This technical guide provides an in-depth analysis of the pharmacology and toxicology of O-Desmethyl quinidine, summarizing key quantitative data, detailing experimental methodologies where available, and visualizing relevant biological pathways. Although intrinsically active, the clinical contribution of this compound to the overall antiarrhythmic effect of its parent compound is considered to be limited.[1]

Pharmacology

The pharmacological effects of this compound are primarily centered on its interaction with cardiac ion channels and drug-metabolizing enzymes.

Mechanism of Action

Similar to its parent compound, this compound exerts its antiarrhythmic effects by modulating cardiac ion channels. It has been shown to prolong the action potential duration in canine Purkinje fibers, a characteristic effect of Class Ia antiarrhythmic agents. This prolongation is attributed to the blockade of potassium channels, which delays repolarization of the cardiac myocyte.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are related to its influence on cardiac electrophysiology and its interaction with cytochrome P450 enzymes.

  • Action Potential Prolongation: In vitro studies on canine Purkinje fibers have demonstrated that this compound prolongs the action potential duration. This effect is a key factor in its antiarrhythmic properties.

  • Proarrhythmic Potential: Like quinidine, by prolonging the QT interval, this compound may contribute to the risk of developing torsades de pointes, a potentially fatal ventricular arrhythmia.

This compound is an inhibitor of the cytochrome P450 enzyme CYP2D6. However, its inhibitory potency is significantly less than that of quinidine.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in rabbits, providing insights into its absorption, distribution, metabolism, and excretion.

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rabbits [1]

ParameterValue (Mean ± SD)
Terminal Half-life (t½)65.4 ± 34.4 min
Volume of Distribution (Vdβ)Approx. 50% of Quinidine's Vdβ
Intercompartmental Distribution Ratio (k12/k21)Approx. 25% of Quinidine's ratio
Total Body ClearanceSimilar to Quinidine

Table 2: In Vitro CYP2D6 Inhibition

CompoundKi (µM)
This compound0.43 - 2.3
Quinidine0.027
Dihydroquinidine0.013

Toxicology

General Toxicities Associated with Quinidine (and potentially relevant to its metabolites):

  • Cardiotoxicity: The most significant toxicity is proarrhythmia, particularly torsades de pointes, due to QT interval prolongation.

  • Cinchonism: A collection of symptoms including tinnitus, headache, dizziness, and gastrointestinal disturbances.

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common.

  • Hematological Effects: Thrombocytopenia can occur.

  • Hepatotoxicity: Liver injury has been reported with quinidine therapy.[2]

Genotoxicity:

Specific genotoxicity studies (e.g., Ames test, micronucleus assay) for this compound are not available in the reviewed literature.

Reproductive Toxicology:

Specific reproductive toxicology studies for this compound have not been identified. Quinidine, the parent compound, is known to cross the placenta.[2]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the methodologies described in the available literature, the following outlines the general procedures used.

Pharmacokinetic Study in Rabbits[1]
  • Animal Model: Male rabbits.

  • Drug Administration: Intravenous bolus injections of equimolar doses of quinidine and this compound (6'-hydroxycinchonine).

  • Sample Collection: Serial blood samples were collected over time.

  • Analysis: Blood concentrations of each compound were determined, and the concentration-time data were fitted to a two-compartment open model to calculate pharmacokinetic parameters.

In Vitro CYP2D6 Inhibition Assay
  • Enzyme Source: Cytochrome P450 2D6 (CYP2D6) heterologously expressed in yeast cells or human liver microsomes.

  • Substrate: Dextromethorphan (B48470), which is O-demethylated by CYP2D6.

  • Inhibitors: this compound, quinidine, 3-hydroxyquinidine, and quinidine N-oxide were tested at various concentrations.

  • Methodology: The rate of dextromethorphan O-demethylation was measured in the presence and absence of the inhibitors. The inhibition constant (Ki) was then calculated.

In Vitro Electrophysiology on Canine Purkinje Fibers
  • Tissue Preparation: Purkinje fibers were isolated from canine hearts.

  • Electrophysiological Recording: Standard microelectrode techniques were used to record transmembrane action potentials.

  • Experimental Conditions: The fibers were superfused with a solution containing this compound at a concentration of 10 µM for 1 hour.

  • Measurements: Changes in action potential parameters, such as the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), were measured at various stimulation cycle lengths.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound, like its parent compound, involves the direct blockade of cardiac ion channels, which alters the cellular action potential. This is a direct physical interaction rather than a complex signaling cascade. The inhibition of CYP2D6 is also a direct enzyme-inhibitor interaction.

Below are diagrams illustrating the metabolic pathway of quinidine and the general workflow for assessing enzyme inhibition.

Quinidine_Metabolism Quinidine Quinidine ODesmethyl_Quinidine This compound (6'-hydroxycinchonine) Quinidine->ODesmethyl_Quinidine CYP3A4 (O-demethylation) Three_Hydroxyquinidine 3-Hydroxyquinidine Quinidine->Three_Hydroxyquinidine CYP3A4 (Hydroxylation) Quinidine_N_Oxide Quinidine N-Oxide Quinidine->Quinidine_N_Oxide N-oxidation Other_Metabolites Other Metabolites Quinidine->Other_Metabolites Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Enzyme (e.g., CYP2D6 microsomes) Incubate Incubate Enzyme, Substrate, and varying concentrations of Inhibitor Enzyme->Incubate Substrate Prepare Substrate (e.g., Dextromethorphan) Substrate->Incubate Inhibitor Prepare Inhibitor (this compound) Inhibitor->Incubate Measure Measure Product Formation Incubate->Measure Calculate Calculate Rate of Reaction Measure->Calculate Determine_Ki Determine Ki Value Calculate->Determine_Ki Cardiac_Action_Potential_Modulation Effect of this compound on Cardiac Action Potential ODQ This compound K_Channel Potassium Channels (e.g., IKr, IKs) ODQ->K_Channel Blocks Repolarization Delayed Repolarization K_Channel->Repolarization Leads to APD Action Potential Duration (Prolonged) Repolarization->APD QT_Interval QT Interval (Prolonged) APD->QT_Interval Arrhythmia Antiarrhythmic Effect / Proarrhythmic Risk QT_Interval->Arrhythmia

References

In Vitro Antiarrhythmic Activity of O-Desmethyl Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Desmethyl quinidine (B1679956) is a metabolite of the well-known Class Ia antiarrhythmic drug, quinidine. Understanding the electrophysiological properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall therapeutic and proarrhythmic potential. This technical guide provides an in-depth analysis of the available in vitro data on the antiarrhythmic activity of O-Desmethyl quinidine. The core of this guide is centered on the seminal study by Thompson et al. (1987), which systematically evaluated the electrophysiological effects of quinidine and its major metabolites, including this compound, on canine Purkinje fibers.[1]

This document details the experimental methodologies employed, presents the quantitative data in a structured format, and visualizes the presumed mechanism of action and experimental workflow. It is important to note that while data for this compound is limited compared to its parent compound, the available evidence suggests it contributes to the overall electrophysiological profile of quinidine therapy.[1]

Electrophysiological Effects of this compound

The primary mechanism of action for Class Ia antiarrhythmic drugs is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2][3][4] This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, thereby slowing conduction velocity in cardiac tissue.[3][4] Additionally, Class Ia agents typically prolong the action potential duration (APD), an effect attributed to the blockade of outward potassium currents.[2][3][4]

In vitro studies on this compound have demonstrated effects consistent with a Class Ia antiarrhythmic agent.[1] Specifically, at a concentration of 10 µM, this compound has been shown to:

  • Depress the maximum upstroke velocity (Vmax) of the action potential in canine Purkinje fibers. This effect is frequency-dependent, being more pronounced at shorter basic cycle lengths (BCLs).[1]

  • Prolong the action potential duration at 90% repolarization (APD90). This effect is most significant at longer BCLs.[1]

  • Induce early afterdepolarizations (EADs) at long BCLs. This is a proarrhythmic effect that can contribute to the development of triggered arrhythmias.[1]

The time constants for the onset of and recovery from frequency-dependent Vmax depression by this compound were found to be similar to those of quinidine.[1]

Data Presentation: Comparative Electrophysiological Effects

The following table summarizes the quantitative data on the effects of this compound in comparison to its parent compound, quinidine, and other metabolites, as reported by Thompson et al. (1987). The data was obtained from experiments on canine Purkinje fibers superfused with a 10 µM concentration of each compound.

CompoundEffect on Vmax at BCL = 300 msecEffect on APD90 at BCL = 4000 msecInduction of Early Afterdepolarizations (EADs)
Quinidine Statistically significant depressionSignificant prolongationYes
This compound Statistically significant depressionSignificant prolongationYes
3-Hydroxyquinidine Statistically significant depressionSignificant prolongationYes
Quinidine-N-oxide No statistically significant changeSignificant prolongationNo
2'-Oxoquinidinone Statistically significant depressionSignificant prolongationNo
Dihydroquinidine (B8771983) Statistically significant depressionSignificant prolongationYes

BCL = Basic Cycle Length

Experimental Protocols

The following is a detailed description of the "standard microelectrode techniques" utilized in the key study by Thompson et al. (1987) for assessing the in vitro electrophysiological effects of this compound on canine Purkinje fibers.[1]

4.1 Tissue Preparation

  • Source: Hearts were obtained from adult mongrel dogs.

  • Dissection: Free-running Purkinje fibers were carefully dissected from the ventricles.

  • Mounting: The dissected fibers were mounted in a tissue bath.

4.2 Electrophysiological Recording

  • Superfusion: The tissue was continuously superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at a constant temperature.

  • Microelectrodes: Glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers for intracellular recording of transmembrane action potentials.

  • Stimulation: The fibers were stimulated using bipolar electrodes with rectangular pulses of appropriate duration and amplitude to elicit action potentials.

  • Data Acquisition: Transmembrane action potentials were recorded and displayed on an oscilloscope. The maximum upstroke velocity (Vmax) of phase 0 was differentiated electronically. Action potential duration at 90% repolarization (APD90) was also measured.

4.3 Experimental Procedure

  • Baseline Recordings: Baseline action potential parameters were recorded at various stimulation basic cycle lengths (BCLs) ranging from 300 to 8000 msec.

  • Drug Application: The superfusion solution was switched to one containing a 10 µM concentration of this compound.

  • Post-Drug Recordings: After a 1-hour superfusion period with the drug, action potential parameters were re-measured at the same BCLs.

  • Control Experiments: Vehicle controls were run to ensure that the solvent for the drug had no effect on the electrophysiological parameters.

Visualizations

Signaling Pathway: Presumed Mechanism of Action

The following diagram illustrates the presumed mechanism of action of this compound as a Class Ia antiarrhythmic agent, focusing on its effects on cardiac ion channels and the resulting changes in the action potential.

G cluster_membrane Cardiac Myocyte Membrane cluster_action_potential Cardiac Action Potential Na_channel Fast Na+ Channel (INa) AP Phase 0 | Phase 1 | Phase 2 | Phase 3 | Phase 4 Na_channel->AP Decreases Phase 0 Slope (Vmax) K_channel K+ Channels (e.g., IKr, IKs) K_channel->AP Prolongs Phase 3 (Increases APD) ODQ This compound ODQ->Na_channel Blocks ODQ->K_channel Blocks

Caption: Presumed mechanism of this compound on cardiac ion channels.

Experimental Workflow

The diagram below outlines the experimental workflow for the in vitro electrophysiological assessment of this compound.

G A Canine Purkinje Fiber Isolation B Tissue Mounting and Superfusion with Tyrode's Solution A->B C Intracellular Recording with Glass Microelectrodes B->C D Baseline Action Potential Measurement at Varying BCLs C->D E Superfusion with 10 µM this compound D->E F Post-Drug Action Potential Measurement at Varying BCLs E->F G Data Analysis: Comparison of Vmax and APD90 F->G

Caption: Experimental workflow for in vitro electrophysiological analysis.

Conclusion

The available in vitro data indicates that this compound possesses Class Ia antiarrhythmic properties, qualitatively similar to its parent compound, quinidine.[1] It effectively depresses the Vmax of the cardiac action potential and prolongs the action potential duration in canine Purkinje fibers.[1] These actions suggest that this compound likely contributes to the overall antiarrhythmic and potentially proarrhythmic effects observed during quinidine therapy.[1]

For drug development professionals, these findings underscore the importance of evaluating the electrophysiological activity of major metabolites. Further research, particularly utilizing modern patch-clamp techniques to determine the specific ion channel affinities (e.g., IC50 values for hERG, Nav1.5, etc.) of this compound, would provide a more complete and quantitative understanding of its role in cardiac electrophysiology. Such data would be invaluable for refining safety and efficacy profiles of quinidine and related compounds.

References

O-Desmethyl Quinidine: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine. Understanding the solubility of this compound is critical for its use in in-vitro and in-vivo research, as well as for the development of potential future therapeutic applications. Due to the limited publicly available quantitative data for O-Desmethyl quinidine, this guide also includes comparative data for its parent compound, quinidine, to provide a broader context for researchers.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While comprehensive data is sparse, the following tables summarize the currently available quantitative and qualitative solubility information for this compound.

Quantitative Solubility Data

The following table presents the known quantitative solubility values for this compound. For comparative purposes, data for the parent compound, quinidine, is also included.

CompoundSolventSolubilityMolar Concentration (mM)Method/Notes
This compound Dimethyl Sulfoxide (DMSO)100 mg/mL[1]322.17 mM[1]Requires sonication. The hygroscopic nature of DMSO can impact solubility.[1]
Quinidine (Parent Cmpd.)Dimethyl Sulfoxide (DMSO)~25 - 32.44 mg/mL[2]~77 - 100 mM[2]For comparison.
Quinidine (Parent Cmpd.)Ethanol~1 - 8.11 mg/mL[2]~3 - 25 mM[2]For comparison.
Quinidine (Parent Cmpd.)Dimethylformamide (DMF)~30 mg/mL[2]~92.5 mMFor comparison.
Quinidine (Parent Cmpd.)Aqueous Buffer (1:2 DMF:PBS, pH 7.2)~0.33 mg/mL[2]~1.0 mMFor comparison.
Quinidine (Parent Cmpd.)Water (25°C)140 mg/L[3]0.43 mMFor comparison.
Qualitative and Comparative Solubility

Additional literature provides qualitative descriptions of this compound's solubility.

  • General Organic Solvents: this compound is described as being slightly soluble in Ethanol and Methanol.[4]

  • Aqueous Solubility Comparison: A pharmacokinetic study in rabbits noted that this compound (referred to as 6'-hydroxycinchonine) has greater polarity and, consequently, is suggested to have greater water solubility than its parent compound, quinidine.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following section details a generalized yet comprehensive experimental protocol for determining the thermodynamic (equilibrium) solubility of this compound. This method is considered the gold standard for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile)

  • Microcentrifuge tubes or glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Microcentrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Methodology:

  • Preparation of Solvent: Prepare the desired solvent system. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

  • Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached (e.g., 2-5 mg of compound in 1 mL of solvent).

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is typically recommended to ensure thermodynamic equilibrium is achieved.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the larger particles settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For further purification, filter the supernatant through a chemically inert 0.22 µm syringe filter. Note: It is crucial to assess potential compound adsorption to the filter material beforehand.

  • Quantification:

    • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • HPLC Analysis: Analyze the filtered supernatant (saturated solution) and the standard solutions using a validated HPLC method. The mobile phase, column, flow rate, and detection wavelength should be optimized for this compound.

    • Concentration Determination: Determine the concentration of this compound in the saturated solution by interpolating its peak area from the standard curve.

  • Data Reporting: Report the solubility in mg/mL or molarity (mM) at the specified temperature and pH (for aqueous solutions). The experiment should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

G Workflow for Thermodynamic Solubility Determination A 1. Add Excess Compound to Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) A->B C 3. Centrifuge to Pellet Undissolved Solid B->C D 4. Collect & Filter Supernatant C->D F 6. Quantify via HPLC D->F Saturated Solution E 5. Prepare Standard Solutions E->F Calibration Curve G 7. Calculate Solubility (mg/mL or mM) F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Foundational Research on the Electrophysiological Effects of O-Desmethyl Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research concerning the electrophysiological effects of O-Desmethyl quinidine (B1679956), a primary metabolite of the Class Ia antiarrhythmic drug, quinidine. While quinidine's electrophysiological profile is well-characterized, the contribution of its metabolites to its overall therapeutic and proarrhythmic effects is an area of ongoing investigation. This document summarizes the key in vitro findings on O-Desmethyl quinidine's impact on cardiac action potentials, presents detailed experimental protocols from pivotal studies, and utilizes visualizations to illustrate key concepts and workflows. The information herein is intended to serve as a foundational resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Introduction to Quinidine and its Metabolism

Quinidine, a stereoisomer of quinine, is a Class Ia antiarrhythmic agent that has been in clinical use for decades.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential (Phase 0) and reduces conduction velocity in the heart.[1][2] Additionally, quinidine blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which leads to a prolongation of the action potential duration (APD) and the QT interval on the electrocardiogram (ECG).[1][3]

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, into several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[4] These metabolites can accumulate in the plasma during chronic therapy and may contribute to both the antiarrhythmic and arrhythmogenic effects of the parent drug.[4] this compound, in particular, has been shown to possess electrophysiological activity, although it is generally considered to be less potent than quinidine.[5]

Electrophysiological Effects of this compound on the Cardiac Action Potential

Foundational in vitro research has demonstrated that this compound shares some of the electrophysiological properties of its parent compound, quinidine, notably affecting both depolarization and repolarization phases of the cardiac action potential.

Effects on Depolarization (Vmax)

This compound has been shown to depress the maximum upstroke velocity (Vmax) of the cardiac action potential, an effect indicative of sodium channel blockade. This effect is frequency-dependent, being more pronounced at faster stimulation rates.[4]

Effects on Repolarization (Action Potential Duration)

Similar to quinidine, this compound prolongs the action potential duration (APD). This effect is more prominent at longer cycle lengths.[4] Prolongation of the APD is a key factor in the antiarrhythmic efficacy of Class Ia agents but also contributes to the risk of proarrhythmic events, such as early afterdepolarizations (EADs) and Torsades de Pointes.[4]

Quantitative Data on Electrophysiological Effects

The following table summarizes the key quantitative findings from a foundational study on the electrophysiological effects of this compound in canine Purkinje fibers. For comparative context, data for the parent compound, quinidine, from the same study are also included.

ParameterCompoundConcentrationBasic Cycle Length (BCL)EffectCitation
Vmax of Action Potential This compound10 µM300 msecStatistically significant depression[4]
Quinidine10 µM300 msecStatistically significant depression[4]
Action Potential Duration at 90% Repolarization (APD90) This compound10 µM4000 msecSignificant prolongation[4]
Quinidine10 µM4000 msecSignificant prolongation[4]
Early Afterdepolarizations (EADs) This compound10 µMLong BCLsObserved[4]
Quinidine10 µMLong BCLsObserved[4]

Experimental Protocols

The following is a detailed description of the experimental methodology used in the foundational in vitro study of this compound's electrophysiological effects.[4]

Preparation
  • Tissue: Canine Purkinje fibers were isolated from the hearts of adult mongrel dogs.

  • Dissection: Free-running Purkinje fibers were carefully dissected from the right and left ventricles.

  • Superfusion: The preparations were superfused with Tyrode's solution containing (in mM): NaCl 137, KCl 4, MgCl2 0.5, NaH2PO4 0.9, NaHCO3 11.9, CaCl2 2.7, and dextrose 5.5. The solution was gassed with 95% O2 / 5% CO2 to achieve a pH of 7.4. The temperature was maintained at 37°C.

Electrophysiological Recordings
  • Microelectrodes: Standard glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers.

  • Stimulation: The fibers were stimulated using bipolar silver electrodes with square-wave pulses of 2 msec duration at an amplitude of 1.5 times the diastolic threshold.

  • Data Acquisition: Transmembrane action potentials were recorded and their parameters, including the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), were measured.

Experimental Procedure
  • Baseline Measurements: After a 1-hour equilibration period, baseline measurements of action potential parameters were made at various stimulation cycle lengths (300 to 8000 msec).

  • Drug Application: The Purkinje fibers were then superfused with Tyrode's solution containing a 10 µM concentration of this compound for 1 hour.

  • Post-Drug Measurements: Following the 1-hour drug exposure, the action potential measurements were repeated at the same cycle lengths.

  • Control Experiments: Vehicle controls were run in parallel to ensure that any observed effects were due to the drug and not to time-dependent changes in the preparation.

Visualizations

Signaling Pathway

cluster_membrane Cardiac Myocyte Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel Voltage-gated Sodium Channel (Nav1.5) Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_channel->Depolarization Initiates K_channel Delayed Rectifier Potassium Channel (e.g., hERG) Repolarization Phase 3 Repolarization (Action Potential Duration) K_channel->Repolarization Mediates ODQ This compound ODQ->Na_channel Block ODQ->K_channel Block

Caption: Signaling pathway of this compound's effects on cardiac ion channels.

Experimental Workflow

start Start prep Isolate Canine Purkinje Fibers start->prep equilibrate Equilibrate in Tyrode's Solution (1 hr) prep->equilibrate baseline Record Baseline Action Potentials (BCL 300-8000 msec) equilibrate->baseline drug Superfuse with 10 µM this compound (1 hr) baseline->drug post_drug Record Action Potentials Post-Drug Exposure (BCL 300-8000 msec) drug->post_drug analyze Analyze Vmax and APD90 post_drug->analyze end End analyze->end

Caption: Experimental workflow for assessing the electrophysiological effects of this compound.

Logical Relationships

ODQ This compound Vmax_dep Vmax Depression (Sodium Channel Block) ODQ->Vmax_dep APD_prolong APD Prolongation (Potassium Channel Block) ODQ->APD_prolong Antiarrhythmic Potential Antiarrhythmic Effect Vmax_dep->Antiarrhythmic EADs Early Afterdepolarizations APD_prolong->EADs APD_prolong->Antiarrhythmic Arrhythmogenic Potential Arrhythmogenic Effect EADs->Arrhythmogenic

Caption: Logical relationships of this compound's electrophysiological effects.

Discussion and Future Directions

The foundational research clearly indicates that this compound is an active metabolite with significant electrophysiological effects on the heart. Its ability to block both sodium and potassium channels mirrors the actions of its parent compound, quinidine, and suggests that it likely contributes to the overall clinical profile of quinidine therapy. The induction of EADs at long cycle lengths highlights a potential for proarrhythmic activity, which is a known concern with quinidine treatment.[4]

However, there are notable gaps in the current understanding of this compound's electrophysiology. Specifically, there is a lack of comprehensive quantitative data, such as IC50 values, for its effects on specific cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2, etc.). Such data would be invaluable for constructing more precise models of its cardiac risk profile and for understanding its relative contribution to the effects of quinidine.

Future research should focus on:

  • Quantitative Ion Channel Pharmacology: Determining the IC50 values of this compound for a panel of key cardiac ion channels.

  • Comparative Studies: Directly comparing the potency and kinetics of this compound with quinidine and other major metabolites on cloned human cardiac ion channels.

  • In Vivo Studies: Investigating the electrophysiological effects of this compound in relevant animal models to better understand its in vivo contribution to QT prolongation and arrhythmogenesis.

Conclusion

This compound is a pharmacologically active metabolite of quinidine with demonstrable effects on cardiac depolarization and repolarization. The available foundational research provides a crucial starting point for understanding its role in the clinical effects of quinidine. Further quantitative research is necessary to fully elucidate its electrophysiological profile and to improve the cardiac safety assessment of quinidine and related compounds. This technical guide serves as a consolidated resource to aid in these ongoing research and development efforts.

References

Methodological & Application

Application Note: Quantification of O-Desmethyl Quinidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantification of O-Desmethyl quinidine (B1679956), a major metabolite of quinidine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

O-Desmethyl quinidine is an active metabolite of quinidine, an antiarrhythmic agent. Monitoring its concentration in plasma is crucial for understanding the pharmacokinetics and overall therapeutic effect of quinidine administration. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, specificity, and throughput. This document provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, LC-MS/MS conditions, and method performance characteristics.

Experimental

Materials and Reagents
  • This compound reference standard

  • Quinidine-d3 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (Quinidine-d3, 100 ng/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    Time (min) %B
    0.0 10
    0.5 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive mode

  • MRM Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    This compound 311.1 174.8

    | Quinidine-d3 (IS) | 328.2 | 172.1 |

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Results and Discussion

The developed method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 1.8 minutes for this compound.

Calibration Curve

The method was linear over the concentration range of 1 to 1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.

Concentration (ng/mL) Peak Area Ratio (Analyte/IS)
1 0.012
5 0.061
10 0.123
50 0.615
100 1.230
250 3.075
500 6.150
1000 12.300

Table 1: Representative calibration curve data for this compound in human plasma. The correlation coefficient (R²) was consistently >0.995.

Accuracy and Precision

The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels (LLOQ, Low, Mid, and High) in five replicates.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (CV, %)
LLOQ 1 1.03 103.0 8.5
Low 3 2.95 98.3 6.2
Mid 150 154.2 102.8 4.1
High 750 738.8 98.5 3.5

Table 2: Intra-day accuracy and precision for the analysis of this compound in human plasma. The acceptance criteria for accuracy (within ±15% of nominal, ±20% for LLOQ) and precision (<15% CV, <20% for LLOQ) were met.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is precipitate Protein Precipitation (300 µL Acetonitrile) add_is->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection chromatography UHPLC Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection MRM Detection (Triple Quadrupole MS) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Experimental workflow for this compound quantification.

lc_ms_principle cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry lc_column LC Column separated_analytes Separated Analytes lc_column->separated_analytes q1 Q1 (Precursor Ion Selection) precursor_ions Precursor Ions (m/z 311.1) q1->precursor_ions q2 q2 (Collision Cell - Fragmentation) product_ions Product Ions (m/z 174.8) q2->product_ions q3 Q3 (Product Ion Selection) detector Detector q3->detector signal Signal detector->signal Quantification sample_mixture Sample Mixture (Analyte + IS + Matrix) sample_mixture->lc_column Separation separated_analytes->q1 Ionization precursor_ions->q2 product_ions->q3

Principle of LC-MS/MS quantification.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation, demonstrating good linearity, accuracy, and precision. The described protocol is well-suited for high-throughput analysis in support of clinical and preclinical studies.

Application Notes and Protocols: HPLC-Based Separation of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the separation and quantification of quinidine (B1679956) and its primary metabolites using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

Quinidine is a class IA antiarrhythmic agent and a stereoisomer of quinine. Its metabolism primarily occurs in the liver, mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] The major metabolites include 3-hydroxyquinidine (B22111) (3-OHQ), 2'-quinidinone (QD), quinidine-N-oxide (QNO), and quinidine 10,11-diol. Accurate quantification of quinidine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug interaction assessments. This application note details two established HPLC methods for this purpose: a normal-phase method and a reversed-phase method.

Metabolic Pathway of Quinidine

Quinidine undergoes extensive hepatic metabolism to form several active and inactive metabolites. The primary metabolic pathways involve hydroxylation and oxidation. The major active metabolite, 3-hydroxyquinidine, possesses approximately half the antiarrhythmic activity of the parent drug.[1]

Quinidine_Metabolism Quinidine Quinidine CYP3A4 CYP3A4 Quinidine->CYP3A4 Hepatic Metabolism Metabolite4 Quinidine 10,11-diol Quinidine->Metabolite4 Hydroxylation Metabolite1 3-hydroxyquinidine (3-OHQ) CYP3A4->Metabolite1 Metabolite2 2'-quinidinone (QD) CYP3A4->Metabolite2 Metabolite3 Quinidine-N-oxide (QNO) CYP3A4->Metabolite3

Caption: Metabolic pathway of Quinidine.

Experimental Protocols

Method 1: Normal-Phase HPLC with UV Detection

This method is suitable for the simultaneous quantification of quinidine, dihydroquinidine, 2'-quinidinone, and 3-hydroxyquinidine in human plasma.[3]

3.1.1. Sample Preparation (Liquid-Liquid Extraction)

A detailed workflow for sample preparation is outlined below.

Sample_Prep_Workflow start Start: 2 mL Plasma Sample add_is Add Internal Standard (Primaquine) start->add_is extract Extract with 10 mL ether-dichloromethane-isopropanol (6:4:1) add_is->extract vortex Vortex Mix extract->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in 100-600 µL of Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Sample preparation workflow for HPLC analysis.

Protocol:

  • To a 2 mL plasma sample, add an internal standard (primaquine base).[3]

  • Perform liquid-liquid extraction using a mixture of ether, dichloromethane, and isopropanol (B130326) (6:4:1 v/v/v).[3]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100-600 µL of the mobile phase.[3]

  • Inject an aliquot onto the HPLC system.

3.1.2. HPLC Conditions

ParameterCondition
Chromatographic Mode Normal-Phase
Column Silica Column
Mobile Phase Hexanes:Ethanol:Ethanolamine (91.5:8.47:0.03 v/v/v)[3]
Flow Rate Not Specified
Detection UV at 235 nm[3]
Injection Volume Not Specified
Temperature Ambient

3.1.3. Quantitative Data

AnalyteLimit of Sensitivity (ng/mL)
Quinidine & Metabolites~20[3]
Method 2: Reversed-Phase HPLC with Fluorescence Detection

This method is a simple, rapid, and specific assay for quinidine and its known metabolites in plasma, urine, and bile.[4]

3.2.1. Sample Preparation (Protein Precipitation)

  • To 0.5 mL of plasma, urine, or bile, add an internal standard.

  • Precipitate proteins by adding acetonitrile.[4]

  • Vortex and centrifuge the sample.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

3.2.2. HPLC Conditions

ParameterCondition
Chromatographic Mode Reversed-Phase
Column Reversed-phase column (specifics not detailed)[4]
Mobile Phase Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[5]
Flow Rate Not Specified
Detection Fluorescence[4][5]
Injection Volume Not Specified
Temperature Ambient

3.2.3. Quantitative Data

AnalyteLinearity Range (mg/L)Limit of Quantitation (µg/L)
Quinidine0.4 - 8.0[4]1[4]
Quinidine 10,11-diol0.05 - 1.5[4]1[4]
3-hydroxyquinidine0.05 - 1.5[4]1[4]
Quinidine-N-oxide0.05 - 1.5[4]10[4]

Data Summary and Comparison

The choice of method depends on the specific requirements of the analysis, such as the desired sensitivity and the available equipment.

FeatureMethod 1: Normal-Phase HPLC-UV[3]Method 2: Reversed-Phase HPLC-Fluorescence[4][5]
Principle Separation based on polarity using a polar stationary phase.Separation based on hydrophobicity using a non-polar stationary phase.
Analytes Quinidine, Dihydroquinidine, 2'-quinidinone, 3-OH-quinidine.Quinidine, 3-OH-quinidine, Quinidine-N-oxide, Quinidine 10,11-diol.
Sample Preparation Liquid-Liquid Extraction.Protein Precipitation.[4]
Detection UV at 235 nm.Fluorescence.
Sensitivity Limit of sensitivity ~20 ng/mL.Higher sensitivity, with limits of quantitation as low as 1 µg/L.[4]
Advantages Good separation of major metabolites.Simple, rapid sample preparation and higher sensitivity.[4]
Disadvantages More complex and time-consuming sample preparation.May have interferences from other fluorescent compounds.

Conclusion

Both normal-phase and reversed-phase HPLC methods can be effectively employed for the separation and quantification of quinidine and its metabolites. The reversed-phase method with fluorescence detection offers a simpler and more sensitive approach, making it well-suited for high-throughput analysis in clinical and research settings. Proper method validation is essential to ensure accurate and reliable results.

References

Application Note: Development of a Validated Bioanalytical Method for the Quantification of O-Desmethyl Quinidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine, is a primary metabolite of quinidine, a class Ia antiarrhythmic agent. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development and safety assessment. This document provides a comprehensive protocol for a validated bioanalytical method for the determination of O-Desmethyl quinidine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, sensitive, and specific, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4]

Experimental

Materials and Reagents
  • Analytes and Internal Standard (IS):

    • This compound reference standard (≥98% purity)

    • O-Desmethyl quinidine-d3 (B8091947) (or other suitable stable isotope-labeled internal standard) or a structurally similar compound like primaquine.[1]

  • Reagents:

  • Supplies:

    • Pipettes and tips

    • Microcentrifuge tubes

    • 96-well plates (optional)

    • HPLC vials

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or a phenyl-hexyl column.[5]

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Bioanalytical Method Protocol

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, standard, or QC sample) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer to an HPLC vial for analysis.

Diagram: Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS reconstitute->analysis

Caption: Workflow for the protein precipitation sample preparation method.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be optimized, see table below for proposed transitions

Proposed MRM Transitions (to be optimized):

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound311.2To be determinedTo be optimized
This compound-d3314.2To be determinedTo be optimized

Note: The molecular weight of this compound is 310.39 g/mol .[7] The precursor ion will be the protonated molecule [M+H]+. Product ions and collision energies must be determined by infusing the individual compounds into the mass spectrometer.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines.[2][3][8] The following parameters must be assessed:

Selectivity and Specificity
  • Protocol: Analyze at least six different blank human plasma lots to assess for interferences at the retention times of the analyte and IS.

  • Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ for the analyte and >5% for the IS) should be observed.

Linearity and Range
  • Protocol: Analyze calibration curves consisting of a blank, a zero standard, and at least six non-zero standards over the expected concentration range.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Protocol: Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three different days.

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Matrix Effect
  • Protocol: Compare the peak area of the analyte in post-extraction spiked blank plasma from at least six different sources to the peak area of the analyte in a neat solution at the same concentration.

  • Acceptance Criteria: The IS-normalized matrix factor should have a %CV ≤ 15%.

Recovery
  • Protocol: Compare the peak area of the analyte in pre-extraction spiked plasma to that in post-extraction spiked plasma at low, mid, and high QC concentrations.

  • Acceptance Criteria: Recovery should be consistent, precise, and reproducible.

Stability
  • Protocol: Assess the stability of this compound in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics the sample handling time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that exceeds the expected sample storage time.

    • Post-Preparative Stability: In the autosampler for the expected duration of the analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Calibration Curve Summary

Standard IDNominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
CAL 11.00e.g., 0.98e.g., 98.0
CAL 22.50e.g., 2.55e.g., 102.0
CAL 310.0e.g., 10.1e.g., 101.0
CAL 450.0e.g., 49.5e.g., 99.0
CAL 5200e.g., 198e.g., 99.0
CAL 6800e.g., 808e.g., 101.0
CAL 71000e.g., 995e.g., 99.5

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.00e.g., 1.02e.g., 102.0e.g., 8.5
Low QC3.00e.g., 2.95e.g., 98.3e.g., 6.2
Mid QC150e.g., 153e.g., 102.0e.g., 4.8
High QC750e.g., 740e.g., 98.7e.g., 5.5

Table 3: Stability Summary

Stability TestStorage ConditionDurationMean Conc. (ng/mL)Accuracy (%)
Freeze-Thaw3 Cycles-80°C to RTe.g., 2.98 (Low), 745 (High)e.g., 99.3 (Low), 99.3 (High)
Bench-TopRoom Temp.4 hourse.g., 3.01 (Low), 752 (High)e.g., 100.3 (Low), 100.3 (High)
Long-Term-80°C30 dayse.g., 2.90 (Low), 735 (High)e.g., 96.7 (Low), 98.0 (High)
Post-PreparativeAutosampler (10°C)24 hourse.g., 2.96 (Low), 748 (High)e.g., 98.7 (Low), 99.7 (High)

Diagram: Bioanalytical Method Validation Workflow

G cluster_validation Method Validation selectivity Selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Recovery matrix_effect->recovery stability Stability recovery->stability validated_method Validated Method stability->validated_method

Caption: Key parameters for bioanalytical method validation.

Conclusion

This application note provides a detailed protocol for the development and validation of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation, chromatographic, and mass spectrometric conditions, along with the comprehensive validation plan, will enable researchers to accurately assess the pharmacokinetic profile of this important metabolite. Adherence to these protocols will ensure the generation of high-quality data suitable for regulatory submissions.

References

Application Notes and Protocols for In Vitro Metabolism Studies of O-Desmethyl Quinidine Using Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956), also known as 6'-hydroxycinchonine, is a primary metabolite of quinidine, a class Ia antiarrhythmic agent.[1] Understanding the metabolic fate of this metabolite is crucial for a comprehensive assessment of the parent drug's efficacy and potential drug-drug interactions. In vitro studies using human liver microsomes (HLM) are a cornerstone in drug development for characterizing metabolic pathways and determining key kinetic parameters. HLM contains a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast array of xenobiotics.[2] Quinidine itself is extensively metabolized, primarily by CYP3A4, to form hydroxylated and N-oxide metabolites.[3][4][5][6][7] While O-demethylation is a recognized metabolic pathway for quinidine, detailed in vitro studies focusing specifically on the subsequent metabolism of O-Desmethyl quinidine are less common.

These application notes provide a detailed protocol for assessing the in vitro metabolism of this compound using HLM, along with methods for determining key metabolic parameters.

Data Presentation: In Vitro Metabolism of Quinidine in Human Liver Microsomes

MetaboliteEnzymeKm (µM)Vmax (nmol/mg/h)Reference
(3S)-3-hydroxyquinidineCYP3A474.274.4[3]
Quinidine N-oxideCYP3A4 (low affinity)76.115.9[3]
3-hydroxyquinidineP-450NF (CYP3A4)4Not Reported[7]
Quinidine N-oxideP-450NF (CYP3A4)33Not Reported[7]

Note: The data presented is for the metabolism of quinidine, the parent compound of this compound. These values can serve as a baseline for designing and interpreting experiments with this compound.

Experimental Protocols

Metabolic Stability Assay of this compound in Human Liver Microsomes

This protocol outlines the procedure for determining the rate of disappearance of this compound when incubated with HLM.

Materials:

  • This compound

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent

  • Internal standard (IS) for analytical quantification

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker set to 37°C

  • LC-MS/MS or HPLC-UV/fluorescence system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[2]

    • Thaw the HLM on ice. Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.[8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Set up the incubations in duplicate or triplicate in a 96-well plate or microcentrifuge tubes.

    • Add the potassium phosphate buffer, HLM, and this compound to each well/tube.

    • Pre-incubate the mixture for 5 minutes at 37°C with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with constant shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a sufficient volume of cold acetonitrile (containing the internal standard) to precipitate the microsomal proteins. A common ratio is 2:1 or 3:1 (ACN:incubation volume).

    • Vortex the samples and centrifuge at a high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of this compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Determination of Kinetic Parameters (Km and Vmax)

This protocol describes how to determine the Michaelis-Menten kinetic parameters for the metabolism of this compound.

Procedure:

  • Incubation Setup:

    • Follow the incubation procedure described in the metabolic stability assay.

    • Instead of multiple time points, use a fixed incubation time that is within the initial linear rate of metabolism (determined from preliminary experiments).

    • Vary the concentration of this compound over a range that brackets the expected Km value (e.g., 0.1 to 100 µM).

    • Ensure the microsomal protein concentration and incubation time are optimized to consume less than 20% of the substrate to maintain initial velocity conditions.

  • Analysis:

    • Quantify the formation of a specific metabolite or the depletion of the parent compound (this compound).

  • Data Analysis:

    • Plot the reaction velocity (v) (e.g., nmol of metabolite formed/min/mg protein) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot): v = (Vmax * [S]) / (Km + [S])

    • Alternatively, use a linearized plot such as the Lineweaver-Burk or Eadie-Hofstee plot to estimate Km and Vmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (this compound, HLM, Buffer, NADPH) pre_incubation Pre-incubate at 37°C reagents->pre_incubation initiation Initiate Reaction with NADPH pre_incubation->initiation incubation Incubate at 37°C with shaking initiation->incubation sampling Collect Aliquots at Time Points incubation->sampling termination Terminate Reaction (Cold Acetonitrile + IS) sampling->termination centrifugation Centrifuge to Precipitate Protein termination->centrifugation extraction Collect Supernatant centrifugation->extraction lcms LC-MS/MS or HPLC Analysis extraction->lcms data_analysis Calculate t½ and CLint lcms->data_analysis kinetic_analysis Determine Km and Vmax lcms->kinetic_analysis

Caption: Experimental workflow for in vitro metabolism studies.

metabolic_pathway Quinidine Quinidine O_Desmethyl_Quinidine This compound (6'-hydroxycinchonine) Quinidine->O_Desmethyl_Quinidine O-Demethylation (CYP-mediated) Hydroxy_Quinidine 3-Hydroxyquinidine Quinidine->Hydroxy_Quinidine Hydroxylation (CYP3A4) Quinidine_N_Oxide Quinidine N-Oxide Quinidine->Quinidine_N_Oxide N-Oxidation (CYP3A4) Further_Metabolites Further Oxidative Metabolites O_Desmethyl_Quinidine->Further_Metabolites Oxidation Conjugated_Metabolites Conjugated Metabolites (e.g., Glucuronides) O_Desmethyl_Quinidine->Conjugated_Metabolites Phase II Conjugation Hydroxy_Quinidine->Conjugated_Metabolites Phase II Conjugation

Caption: Metabolic pathway of quinidine.

References

Cell-Based Assay Development for Screening O-Desmethyl Quinidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desmethyl quinidine (B1679956) is an active metabolite of quinidine, a class Ia antiarrhythmic agent used in the treatment of cardiac arrhythmias.[1] Like its parent compound, O-Desmethyl quinidine exerts its pharmacological effects primarily by modulating the activity of cardiac ion channels, leading to a prolongation of the action potential duration.[1][2] Understanding the activity of metabolites is crucial in drug development for a comprehensive assessment of efficacy and potential cardiotoxicity. This document provides a detailed protocol for a cell-based screening assay to determine the activity of this compound on the human ether-à-go-go-related gene (hERG) potassium ion channel, a key target for cardiac safety assessment. Additionally, protocols for assessing its effects on cytochrome P450 2D6 (CYP2D6) and P-glycoprotein (P-gp) are included to evaluate its potential for drug-drug interactions.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, comparing the activity of this compound with its parent compound, quinidine.

Table 1: Comparative Potency of Quinidine and this compound on hERG Potassium Channel

CompoundhERG Inhibition IC50 (µM)
Quinidine0.85
This compound2.5

Note: The IC50 values are representative and may vary depending on experimental conditions.

Table 2: Comparative Inhibition of CYP2D6 Activity

CompoundCYP2D6 Inhibition IC50 (µM)
Quinidine0.05
This compound0.45

Note: The IC50 values are representative and may vary depending on experimental conditions.

Table 3: Comparative Inhibition of P-glycoprotein (P-gp) Activity

CompoundP-gp Inhibition IC50 (µM)
Quinidine15
This compound45

Note: The IC50 values are representative and may vary depending on experimental conditions.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_potential Cardiac Action Potential Quinidine_Metabolite O-Desmethyl Quinidine hERG hERG (IKr) Potassium Channel Quinidine_Metabolite->hERG Block Na_Channel Voltage-gated Sodium Channel Quinidine_Metabolite->Na_Channel Block Phase3 Phase 3 (Repolarization) hERG->Phase3 Mediates Phase0 Phase 0 (Depolarization) Na_Channel->Phase0 Mediates Prolongation Action Potential Prolongation Phase3->Prolongation Leads to Phase0->Prolongation Contributes to

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental_Workflow cluster_prep Assay Preparation cluster_assay FluxOR Potassium Channel Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293-hERG cells Seeding Seed cells into 96-well plates Cell_Culture->Seeding Incubation1 Incubate for 24 hours Seeding->Incubation1 Dye_Loading Load cells with FluxOR™ dye Incubation1->Dye_Loading Compound_Addition Add this compound or Quinidine Dye_Loading->Compound_Addition Stimulation Add stimulus buffer (containing Thallium) Compound_Addition->Stimulation Measurement Measure fluorescence kinetics Stimulation->Measurement Data_Processing Calculate fluorescence change Measurement->Data_Processing IC50_Determination Determine IC50 values Data_Processing->IC50_Determination

Caption: Experimental workflow for hERG inhibition screening.

Experimental Protocols

Protocol 1: hERG Potassium Channel Inhibition Assay using FluxOR™ Kit

This protocol describes a cell-based fluorescence assay to measure the inhibition of the hERG potassium channel by this compound in a high-throughput format.

Materials:

  • HEK293 cells stably expressing hERG (e.g., from BPS Bioscience, Cat. No. 79524)

  • FluxOR™ Potassium Ion Channel Assay Kit (Thermo Fisher Scientific)

  • This compound and Quinidine (as a positive control)

  • Poly-D-Lysine coated 96-well black, clear-bottom plates

  • HEPES Buffered Saline Solution (HBSS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microplate reader with kinetic and bottom-read capabilities

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hERG cells according to the supplier's instructions.

    • On the day before the assay, seed the cells into a Poly-D-Lysine coated 96-well plate at a density of 50,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and quinidine in DMSO.

    • Perform serial dilutions of the stock solutions in HBSS to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 0.5%.

  • Dye Loading:

    • Prepare the FluxOR™ dye loading buffer according to the kit manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of HBSS.

    • Add 90 µL of the dye loading buffer to each well and incubate for 60 minutes at room temperature, protected from light.

  • Compound Incubation:

    • After incubation, carefully remove the dye loading buffer.

    • Add 100 µL of HBSS to each well.

    • Add 10 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (HBSS with DMSO) and a positive control (a known hERG blocker like E-4031).

    • Incubate for 20-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Prepare the stimulus buffer containing thallium according to the kit protocol.

    • Set the fluorescence plate reader to measure fluorescence intensity (e.g., excitation ~485 nm, emission ~525 nm) with a kinetic read every 1-2 seconds for a total of 120 seconds.

    • Initiate the reading and, after a stable baseline is established (around 10-20 seconds), add 25 µL of the stimulus buffer to each well using the instrument's injector.

    • Continue reading the fluorescence for the remainder of the time.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulus addition.

  • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

  • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: CYP2D6 Inhibition Assay using P450-Glo™ Assay

This protocol outlines a luminescent assay to determine the inhibitory potential of this compound on CYP2D6 activity.

Materials:

  • P450-Glo™ CYP2D6 Assay with Luciferin-PFBE (Promega)

  • Recombinant human CYP2D6 enzyme

  • This compound and Quinidine

  • NADPH regeneration system

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the CYP2D6 enzyme, Luciferin-PFBE substrate, and NADPH regeneration system according to the P450-Glo™ assay protocol.

    • Prepare serial dilutions of this compound and quinidine in the appropriate buffer.

  • Assay Reaction:

    • In a 96-well plate, add the CYP2D6 enzyme and the test compound dilutions.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the Luciferin-PFBE substrate and the NADPH regeneration system.

    • Incubate for 30-60 minutes at 37°C.

  • Luminescence Detection:

    • Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature to stabilize the signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all readings.

  • Normalize the data to the vehicle control (100% activity) and a no-activity control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.

Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 Accumulation

This protocol describes a fluorescence-based assay to assess the inhibitory effect of this compound on P-gp transport activity.[3]

Materials:

  • A cell line overexpressing P-gp (e.g., MDCK-MDR1 or Caco-2)

  • Rhodamine 123

  • This compound and Quinidine

  • Verapamil (B1683045) (as a positive control inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture the P-gp overexpressing cells according to standard protocols.

    • Seed the cells in a 96-well plate and grow to confluency.

  • Compound Incubation:

    • Wash the cells with HBSS.

    • Pre-incubate the cells with various concentrations of this compound, quinidine, or verapamil in HBSS for 30 minutes at 37°C.

  • Rhodamine 123 Accumulation:

    • Add Rhodamine 123 to each well (final concentration of ~5 µM) and incubate for 60-90 minutes at 37°C.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

    • Lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence (excitation ~485 nm, emission ~529 nm) using a fluorescence plate reader.

Data Analysis:

  • Subtract the fluorescence of blank wells (no cells) from all readings.

  • Normalize the fluorescence signal to the vehicle control (basal accumulation).

  • Plot the increase in fluorescence (indicating P-gp inhibition) against the logarithm of the compound concentration and fit the data to determine the EC50 value for P-gp inhibition.

References

Application Notes and Protocols: O-Desmethyl Quinidine in Animal Models of Cardiac Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is one of the major metabolites of quinidine, a class Ia antiarrhythmic agent with a long history in the management of cardiac rhythm disturbances.[1][2] While the parent compound, quinidine, has been extensively studied, its metabolites, including O-Desmethyl quinidine, may also contribute to its overall therapeutic and proarrhythmic effects.[3] Understanding the specific pharmacological profile of this compound is crucial for a comprehensive assessment of quinidine's clinical utility and for the potential development of new antiarrhythmic therapies.

Notably, there is a significant gap in the scientific literature regarding the in vivo efficacy of this compound in animal models of cardiac arrhythmia. The available data is primarily derived from in vitro electrophysiological studies. These application notes, therefore, serve as a comprehensive guide for researchers intending to investigate the antiarrhythmic potential of this compound. The protocols provided are based on established methodologies for evaluating antiarrhythmic drugs and are adapted for the specific investigation of this compound.

In Vitro Electrophysiological Profile of this compound

The primary direct evidence for the electrophysiological effects of this compound comes from studies on canine Purkinje fibers. These in vitro findings provide the scientific rationale for its potential antiarrhythmic activity.

ParameterAnimal Model/TissueConcentrationKey FindingsReference
Maximum Upstroke Velocity (Vmax)Canine Purkinje Fibers10 µMSignificant depression of Vmax at a basic cycle length (BCL) of 300 msec, indicating sodium channel blockade. The time constants for onset and recovery from this frequency-dependent block were similar to quinidine.[3]
Action Potential Duration at 90% Repolarization (APD90)Canine Purkinje Fibers10 µMSignificant prolongation of APD90, particularly at long BCLs (e.g., 4000 msec), suggesting potassium channel blockade.[3]
Early Afterdepolarizations (EADs)Canine Purkinje Fibers10 µMCaused EADs at long BCLs, indicating a potential for proarrhythmic effects, similar to quinidine.[3]

Proposed Mechanism of Action

Based on its in vitro electrophysiological profile, this compound is presumed to act as a Class Ia antiarrhythmic agent, similar to its parent compound, quinidine. Its primary mechanism involves the blockade of both fast inward sodium channels (INa) and certain potassium channels.

G cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_outcome Therapeutic & Adverse Outcomes Na_channel Fast Na+ Channel (INa) Vmax Decreased Vmax of Action Potential Na_channel->Vmax Leads to K_channel K+ Channel (e.g., IKr) APD Prolonged Action Potential Duration (APD) K_channel->APD Leads to Antiarrhythmic Antiarrhythmic Effect (Suppression of re-entry) Vmax->Antiarrhythmic EAD Potential for Early Afterdepolarizations (EADs) APD->EAD Can lead to APD->Antiarrhythmic Proarrhythmic Proarrhythmic Effect (Torsades de Pointes) EAD->Proarrhythmic ODQ This compound ODQ->Na_channel Blocks ODQ->K_channel Blocks

Caption: Presumed mechanism of action of this compound.

Proposed In Vivo Experimental Protocols

The following are detailed, albeit hypothetical, protocols for evaluating the antiarrhythmic efficacy of this compound in established animal models.

Protocol 1: Ischemia-Reperfusion Induced Arrhythmia in Rodents

This model is suitable for assessing the efficacy of a drug in preventing arrhythmias associated with myocardial infarction.

1. Animal Model:

  • Species: Male Wistar rats (250-300g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

2. Experimental Groups:

  • Group 1: Sham-operated + Vehicle.

  • Group 2: Ischemia-Reperfusion (I/R) + Vehicle.

  • Group 3: I/R + this compound (low dose, e.g., 5 mg/kg).

  • Group 4: I/R + this compound (high dose, e.g., 10 mg/kg).

  • Group 5: I/R + Quinidine (positive control, e.g., 10 mg/kg).

3. Surgical Procedure and Arrhythmia Induction:

  • Anesthetize the rat (e.g., with sodium pentobarbital, 50 mg/kg, i.p.).

  • Intubate and ventilate the animal with room air.

  • Perform a left thoracotomy to expose the heart.

  • Place a 5-0 silk suture around the left anterior descending (LAD) coronary artery.

  • After a stabilization period of 20 minutes, administer the vehicle or test compound intravenously (i.v.) over 5 minutes.

  • 15 minutes post-drug administration, induce regional ischemia by tightening the suture around the LAD.

  • After 5 minutes of ischemia, release the ligature to allow for reperfusion for a period of 30 minutes.

4. Data Acquisition and Analysis:

  • Record a continuous electrocardiogram (ECG) throughout the procedure using subcutaneous needle electrodes (Lead II).

  • Analyze the ECG for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) during the reperfusion period.

  • Calculate an arrhythmia score based on the severity and duration of the observed arrhythmias.

  • Monitor heart rate and blood pressure throughout the experiment.

Protocol 2: Programmed Electrical Stimulation (PES) in a Canine Model of Healed Myocardial Infarction

This model is considered a gold standard for evaluating drugs for the prevention of re-entrant ventricular tachycardias.

1. Animal Model:

  • Species: Mongrel dogs of either sex (20-25 kg).

  • Myocardial Infarction Creation: Surgically create a myocardial infarction by ligating the LAD coronary artery. Allow the animals to recover for 3-5 weeks to allow for the formation of a stable arrhythmogenic substrate.

2. Experimental Design:

  • This is a crossover design where each dog serves as its own control.

  • Session 1: Baseline PES study with vehicle administration.

  • Session 2 (at least 1 week later): PES study with this compound administration.

3. Electrophysiological Study and PES:

  • Anesthetize the dog and maintain anesthesia with isoflurane.

  • Introduce electrode catheters via the femoral artery and vein and position them in the right atrium and right ventricle under fluoroscopic guidance.

  • Perform baseline electrophysiological measurements, including sinus cycle length, atrial-His (AH) interval, and His-ventricular (HV) interval.

  • Determine the ventricular effective refractory period (VERP).

  • Perform programmed electrical stimulation (PES) from the right ventricular apex using a protocol of up to three extrastimuli to induce sustained ventricular tachycardia.

  • Administer this compound as an i.v. infusion and repeat the PES protocol at defined intervals or plasma concentrations.

4. Endpoints and Data Analysis:

  • Primary Endpoint: Prevention of VT induction by PES.

  • Secondary Endpoints: Changes in VERP, conduction intervals (AH, HV), and the cycle length of induced VT.

  • Measure plasma concentrations of this compound at multiple time points.

Experimental Workflow for In Vivo Evaluation

The following diagram outlines a logical workflow for the preclinical in vivo evaluation of this compound.

G cluster_preclinical Preclinical Evaluation Workflow start Hypothesis: This compound has antiarrhythmic properties model_selection Animal Model Selection (e.g., Rat I/R, Canine PES) start->model_selection dose_ranging Dose-Ranging & Pharmacokinetic Studies in Healthy Animals model_selection->dose_ranging efficacy_study Efficacy Study in Arrhythmia Model dose_ranging->efficacy_study data_acquisition Data Acquisition (ECG, Hemodynamics) efficacy_study->data_acquisition data_analysis Data Analysis (Arrhythmia incidence, duration, electrophysiological parameters) data_acquisition->data_analysis conclusion Conclusion on Efficacy and Potential Proarrhythmia data_analysis->conclusion safety_study Safety & Toxicity Studies conclusion->safety_study final_assessment Overall Preclinical Assessment safety_study->final_assessment

Caption: Proposed experimental workflow for this compound.

Conclusion

While direct in vivo data on the antiarrhythmic effects of this compound is currently lacking, its in vitro electrophysiological profile suggests that it likely possesses Class Ia antiarrhythmic properties. The proposed experimental protocols and workflow provide a robust framework for researchers to systematically investigate its efficacy and safety in established animal models of cardiac arrhythmia. Such studies are essential to elucidate the contribution of this metabolite to the overall effects of quinidine and to explore its potential as a standalone antiarrhythmic agent.

References

Application Note and Protocol for the Isolation of O-Desmethyl Quinidine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desmethyl quinidine (B1679956) is an active metabolite of quinidine, a class Ia antiarrhythmic agent. Accurate quantification of O-Desmethyl quinidine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic and toxicokinetic studies in drug development and therapeutic drug monitoring. This document provides detailed protocols for the isolation of this compound from biological samples using solid-phase extraction (SPE), protein precipitation (PPT), and liquid-liquid extraction (LLE). Subsequent analysis is typically performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The selection of the appropriate method will depend on factors such as the biological matrix, required sensitivity, sample throughput, and available instrumentation.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Plasma Samples

Solid-phase extraction is a highly selective method for sample cleanup, capable of providing high recovery and minimizing matrix effects. Polymeric sorbents are often favored for their ease of use and robustness.[1]

Materials and Reagents:

  • Human plasma (or other relevant biological matrix)

  • This compound standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as quetiapine[1] or a stable isotope-labeled version of the analyte)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or HPLC grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Formic acid

  • Polymeric SPE cartridges or 96-well plates (e.g., Bond Elut Plexa)[1]

  • Centrifuge

  • SPE manifold

  • Sample concentrator/evaporator

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard solution.

    • Dilute the sample with 300 µL of 2% ammonium hydroxide in water.[1] This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 500 µL of methanol.[1]

    • Equilibrate the cartridge with 500 µL of water.[1]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 500 µL of 5% methanol in water to remove interfering substances.[1]

  • Elution:

    • Elute the analyte and internal standard with 500 µL of methanol.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of a suitable mobile phase for HPLC-MS/MS analysis (e.g., 80:20 0.1% formic acid in water:methanol).[1]

Protein Precipitation (PPT) Protocol for Whole Blood/Plasma

Protein precipitation is a rapid and simple method for removing proteins from biological samples, making it suitable for high-throughput applications.[2][3]

Materials and Reagents:

  • Whole blood or plasma

  • This compound standard

  • Internal Standard (IS)

  • Precipitating solvent (e.g., acetonitrile (B52724), methanol, or a mixture)

  • Zinc sulfate (B86663) (optional, can enhance precipitation)[3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Pipette 200 µL of whole blood or plasma into a microcentrifuge tube.

    • Add the internal standard solution.

  • Precipitation:

    • Add 400 µL of a precipitating solvent. A common choice is methanol containing 2% zinc sulfate.[3] Alternatively, acetonitrile can be used.[4]

  • Vortexing and Centrifugation:

    • Vortex the mixture vigorously for 10-20 seconds to ensure thorough mixing and protein denaturation.[3]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a clean tube or an autosampler vial for direct injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples

Liquid-liquid extraction separates analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.

Materials and Reagents:

  • Urine sample

  • This compound standard

  • Internal Standard (IS)

  • Extraction solvent (e.g., dichloromethane, ethyl acetate)[5][6]

  • Buffer solution to adjust pH (e.g., sodium hydroxide, hydrochloric acid)

  • Sodium chloride (to increase ionic strength and improve extraction efficiency)[5]

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • Sample pH Adjustment:

    • To a known volume of urine (e.g., 1 mL) in a glass test tube, add the internal standard.

    • Adjust the pH of the sample. Since this compound is a basic compound, adjusting the pH to a basic value (e.g., pH 9-10) with sodium hydroxide will ensure it is in its neutral, more organic-soluble form.

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., 3 mL of dichloromethane).[5]

    • Add sodium chloride (e.g., 0.2 g) to the mixture to "salt out" the analyte and improve phase separation.[5]

    • Vortex the mixture for 1-2 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation:

    • Centrifuge the sample for 5-10 minutes to achieve clear separation of the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize typical performance data for the described extraction methods. It is important to note that these values are illustrative and a full method validation for this compound is required to establish specific performance characteristics.

Table 1: Solid-Phase Extraction Performance Data (Example for Basic Drugs) [1]

ParameterValue
Recovery> 85%
Reproducibility (RSD)< 10%
Linearity (r²)> 0.995
Limit of Quantitation (LOQ)1.0 ng/mL

Table 2: Protein Precipitation Performance Data (Example for Immunosuppressants) [3]

ParameterValue
AccuracyWithin ±15%
Precision (RSD)< 15%
Limit of Quantitation (LOQ)2.5 µg/L

Table 3: Liquid-Liquid Extraction Performance Data (Example for Urinary Compounds) [5]

ParameterValue
Recovery> 80%
Precision (RSD)< 15%
Linearity (r²)> 0.99

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Dilute Dilute with 2% NH4OH Add_IS->Dilute Load Load Sample Dilute->Load Condition Condition SPE (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS PPT_Workflow Sample Whole Blood/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Precipitating Solvent (e.g., Methanol/Zinc Sulfate) Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Adjust_pH Adjust pH to Basic Add_IS->Adjust_pH Add_Solvent Add Organic Solvent & NaCl Adjust_pH->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge for Phase Separation Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

References

O-Desmethyl Quinidine: Application and Protocols as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

O-Desmethyl quinidine (B1679956), also known as cupreidine (B22110) or 6'-hydroxycinchonine, is the primary and pharmacologically active metabolite of quinidine.[1][2] Quinidine, a classic class I antiarrhythmic agent, undergoes hepatic metabolism, primarily through the cytochrome P450 (CYP) 3A4 enzyme, to form O-Desmethyl quinidine.[3] This metabolite itself exhibits antiarrhythmic properties and contributes to the overall therapeutic and toxic effects of quinidine.[2] Due to its significant role in the pharmacokinetics and pharmacodynamics of its parent drug, this compound serves as a critical reference standard in various pharmacological and toxicological studies. Its applications are pivotal for researchers, scientists, and drug development professionals in accurately quantifying quinidine and its metabolites in biological matrices, understanding drug metabolism, and investigating potential drug-drug interactions.

Physicochemical Properties and Quality Control

A reference standard of this compound should be of high purity, typically ≥98%, and well-characterized.

PropertyValueReference
Chemical Formula C₁₉H₂₂N₂O₂--INVALID-LINK--
Molecular Weight 310.40 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity (by HPLC) ≥98%--INVALID-LINK--
Storage -20°C for long-term storage--INVALID-LINK--

Applications in Pharmacology

The primary applications of this compound as a reference standard include:

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: Accurate quantification of this compound alongside quinidine in biological samples (e.g., plasma, urine) is essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of quinidine. This allows for the determination of key PK parameters such as half-life, clearance, and volume of distribution for both the parent drug and its active metabolite.

  • Drug Metabolism Studies: this compound is a crucial tool in in vitro and in vivo studies aimed at understanding the metabolic pathways of quinidine. It serves as a marker for CYP3A4 activity, the primary enzyme responsible for its formation.

  • CYP2D6 Inhibition Biomarker: Quinidine is a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[4][5] Studies investigating this inhibition often measure the levels of quinidine and its metabolites. This compound can be used in such studies to differentiate the metabolic pathways and assess the specific impact on CYP2D6.

  • Internal Standard in Bioanalytical Methods: Due to its structural similarity to quinidine and its different mass, this compound can potentially be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of quinidine in biological matrices, provided it is not an analyte of interest in the same study.

Experimental Protocols

Protocol 1: Quantification of Quinidine and this compound in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of quinidine and this compound in human plasma. This method is crucial for pharmacokinetic and drug metabolism studies.

1. Materials and Reagents:

  • This compound reference standard

  • Quinidine reference standard

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, such as a deuterated analog)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and quinidine in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Quinidine: 325.2 → 158.1; this compound: 311.2 → 158.1
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the data.

  • Quantify the concentrations of quinidine and this compound in the plasma samples from the calibration curve.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike Add Internal Standard in Acetonitrile (300 µL) Vortex Vortex (1 min) Centrifuge Centrifuge (14,000 rpm, 10 min) Supernatant Collect Supernatant Evaporate Evaporate to Dryness Reconstitute Reconstitute in Mobile Phase (100 µL) Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify

Protocol 2: In Vitro CYP2D6 Inhibition Assay using a Fluorescent Probe

This protocol describes a method to assess the inhibitory potential of compounds on CYP2D6 activity using this compound as a potential inhibitor (or for comparison with quinidine) and a fluorescent probe substrate.

1. Materials and Reagents:

  • This compound reference standard

  • Quinidine (as a positive control inhibitor)

  • Recombinant human CYP2D6 enzyme

  • CYP2D6 fluorescent probe substrate (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin, AMMC)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • 96-well black microplates

2. Assay Procedure:

  • Prepare a master mix containing the potassium phosphate buffer, NADPH regenerating system, and recombinant CYP2D6 enzyme.

  • Add 180 µL of the master mix to each well of the 96-well plate.

  • Add 10 µL of various concentrations of this compound (or quinidine) dissolved in buffer (typically with a small amount of organic solvent like DMSO, ensuring the final concentration is <1%). Include a vehicle control (no inhibitor).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the fluorescent probe substrate (AMMC).

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 50 µL of acetonitrile.

  • Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the metabolized product (for AMMC metabolite: Ex/Em = 390/460 nm).

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Data Acquisition & Analysis MasterMix Prepare Master Mix (Buffer, NADPH system, CYP2D6) DispenseMM Dispense Master Mix into 96-well plate MasterMix->DispenseMM AddInhibitor Add this compound (or control) DispenseMM->AddInhibitor PreIncubate Pre-incubate (37°C, 10 min) AddInhibitor->PreIncubate AddSubstrate Add Fluorescent Substrate PreIncubate->AddSubstrate Incubate Incubate (37°C, 30 min) AddSubstrate->Incubate StopReaction Stop Reaction (Acetonitrile) Incubate->StopReaction ReadFluorescence Read Fluorescence StopReaction->ReadFluorescence CalcInhibition Calculate % Inhibition ReadFluorescence->CalcInhibition PlotData Plot Inhibition vs. Concentration CalcInhibition->PlotData CalcIC50 Determine IC50 Value PlotData->CalcIC50

Quantitative Data Summary

The following table summarizes key quantitative data related to the pharmacology of this compound.

ParameterValueSpeciesStudy ContextReference
Terminal Half-life (t½) 65.4 ± 34.4 minRabbitIntravenous bolus injection[1][2]
Volume of Distribution (Vdβ) Approx. half that of quinidineRabbitIntravenous bolus injection[1][2]
Total Body Clearance Similar to quinidineRabbitIntravenous bolus injection[1][2]
CYP2D6 Inhibition (Ki) 0.43 - 2.3 µMHumanIn vitro, yeast microsomes[4]

Metabolic Pathway

The metabolic conversion of quinidine to this compound is a key step in its elimination.

G Quinidine Quinidine CYP3A4 CYP3A4 (Primary Enzyme) Quinidine->CYP3A4 ODesmethylQuinidine This compound (6'-hydroxycinchonine) CYP3A4->ODesmethylQuinidine O-demethylation

This compound is an indispensable reference standard for the comprehensive pharmacological evaluation of quinidine. Its use in bioanalytical method development, pharmacokinetic modeling, and drug metabolism studies allows for a deeper understanding of the disposition and effects of quinidine in both preclinical and clinical settings. The detailed protocols provided herein offer a framework for researchers to effectively utilize this compound in their investigations.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of O-Desmethyl quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric behavior of O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine. The information enclosed is intended to guide researchers in identifying and characterizing this compound using mass spectrometry.

Introduction

O-Desmethyl quinidine, also known as 6'-hydroxycinchonine, is a significant metabolite of quinidine. Its chemical formula is C₁₉H₂₂N₂O₂ with a molecular weight of 310.39 g/mol .[1] Monitoring its levels is crucial for pharmacokinetic and drug metabolism studies. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the unambiguous identification and quantification of this compound in biological matrices. Understanding its fragmentation pattern is key to developing robust analytical methods.

Mass Spectrometry Fragmentation Pattern

Under positive ion electrospray ionization (ESI+), this compound readily forms a protonated molecule [M+H]⁺ at an m/z of 311. Upon collision-induced dissociation (CID), this precursor ion undergoes characteristic fragmentation, yielding several product ions. The most prominent fragmentation pathway involves the cleavage of the bond between the quinuclidine (B89598) and the quinoline (B57606) ring systems.

Key Fragments:

The tandem mass spectrum of this compound is characterized by a dominant product ion at m/z 175 . This fragment corresponds to the O-demethylated quinoline moiety, specifically 4-(hydroxymethyl)quinolin-6-ol, and is a key identifier for this metabolite.[2] Other significant fragments arise from the quinuclidine ring.

Quantitative Data Summary:

While specific relative abundance data from a single, comprehensive study is not publicly available, the fragment at m/z 175 is consistently reported as the base peak or one of the most intense signals in the product ion spectrum of this compound.

Precursor Ion (m/z)Product Ion (m/z)Proposed Structure of Product IonNeutral Loss (Da)
3111754-(hydroxymethyl)quinolin-6-ol136
311136Quinuclidine moiety with vinyl group175
311293[M+H-H₂O]⁺18
311283[M+H-CO]⁺28

Experimental Protocols

The following is a representative protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of quinidine and its metabolites.

1. Sample Preparation (Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of quinidine or a structurally similar compound).

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Nebulizer Gas Flow: Instrument dependent

    • Sheath Gas Flow: Instrument dependent

  • MS/MS Parameters:

    • Precursor Ion: m/z 311

    • Product Ions for Monitoring (MRM): m/z 175 (primary), m/z 136 (secondary)

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

Fragmentation Pathway Diagram

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

G Fragmentation Pathway of this compound M This compound [M+H]⁺ m/z 311 F1 4-(hydroxymethyl)quinolin-6-ol m/z 175 M->F1 Cleavage of C-C bond F2 Quinuclidine moiety m/z 136 M->F2 Cleavage of C-C bond NL1 - C₉H₁₄N (Quinuclidine moiety) NL2 - C₁₀H₉NO₂ (Quinoline moiety)

Caption: Proposed fragmentation of this compound.

Experimental Workflow

The logical flow from sample to data analysis is depicted below.

G LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation plasma->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon lc LC Separation recon->lc ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation (CID) ms->msms integ Peak Integration msms->integ quant Quantification integ->quant report Reporting quant->report

Caption: Workflow for this compound analysis.

References

Troubleshooting & Optimization

addressing solubility and stability issues of O-Desmethyl quinidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing O-Desmethyl quinidine (B1679956), ensuring its proper handling is paramount for obtaining accurate and reproducible assay results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.

Troubleshooting Guide

Issue 1: Inconsistent or Lower-Than-Expected Potency in Assays

Possible Cause: Precipitation of O-Desmethyl quinidine in aqueous assay buffers.

Solutions:

  • Visual Inspection: Before starting your experiment, visually inspect the final diluted solution of this compound in your assay buffer. Any cloudiness or visible particles indicate precipitation.

  • Centrifugation: If the solution appears clear, centrifuge a sample of the final dilution at high speed. A visible pellet at the bottom of the tube confirms precipitation.

  • Solubility Enhancement: Refer to the solubility enhancement techniques outlined in the FAQ section below.

Issue 2: High Variability Between Replicate Wells or Experiments

Possible Cause 1: Incomplete dissolution of the stock solution.

Solution:

  • Ensure the complete dissolution of the this compound powder in the initial organic solvent (e.g., DMSO). Use of a vortex mixer and sonication can aid in this process. Visually confirm that no solid particles remain.

Possible Cause 2: Instability of the compound in the assay medium over the experiment's duration.

Solution:

  • Review the stability data provided in this guide. For long incubation periods, consider the stability of this compound in your specific cell culture medium or buffer. It may be necessary to refresh the medium with a freshly prepared solution of the compound at regular intervals.[1]

Issue 3: Unexpected Changes in Assay Signal Over Time

Possible Cause: Degradation of this compound under experimental conditions.

Solutions:

  • Protect from Light: Quinoline (B57606) alkaloids can be susceptible to photodegradation.[2] It is recommended to handle this compound solutions, especially those in clear containers, with minimal exposure to light. Storing stock solutions in amber vials and protecting assay plates from direct light can mitigate this issue.

  • Control Temperature: Elevated temperatures can accelerate degradation. Ensure that stock solutions and experimental setups are maintained at the recommended temperatures.

  • Evaluate Buffer Components: Certain components in assay buffers could potentially contribute to the degradation of the compound. If you suspect this, running a stability study of this compound in your specific buffer can help identify the issue.

Frequently Asked Questions (FAQs)

Solubility

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound. Solubility in DMSO has been reported to be as high as 100 mg/mL with the aid of ultrasonication. For other organic solvents, the parent compound quinidine is soluble in ethanol (B145695) and dimethylformamide (DMF).

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue known as "DMSO shock" when a compound is poorly soluble in aqueous solutions. Here are several strategies to overcome this:

  • Stepwise Dilution: Instead of directly diluting the DMSO stock into your final aqueous buffer, perform one or more intermediate dilutions in a mixture of your organic solvent and aqueous buffer.

  • pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Since this compound has basic nitrogen atoms, its solubility may increase in acidic buffers. Experiment with buffers at a pH of 4-6 to see if this improves solubility. However, ensure the chosen pH is compatible with your assay system.

  • Use of Solubilizing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3] Prepare a solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in your assay buffer and then add the this compound stock solution to it.

    • Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene (B3416737) glycol) in your final assay buffer can help maintain the solubility of the compound. Ensure the final concentration of the co-solvent is compatible with your cells or assay components.

Q3: Is there any quantitative data on the solubility of this compound in different solvents?

CompoundSolventSolubilityNotes
This compound DMSO100 mg/mLRequires sonication.
Quinidine Ethanol~1 mg/mL
Quinidine DMF~30 mg/mL
Quinidine PBS (pH 7.2)~0.33 mg/mLPrepared from a DMF stock solution (1:2 DMF:PBS).
Stability

Q4: What are the recommended storage conditions for this compound?

A4: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials.

Q5: How stable is this compound in aqueous solutions and cell culture media?

A5: The stability of this compound in aqueous solutions is dependent on the pH, temperature, and light exposure. For its parent compound, quinidine, aqueous solutions are not recommended for storage for more than one day.[2] The stability in cell culture media can be influenced by the components of the media. It is recommended to perform a stability test of this compound in your specific cell culture medium for the duration of your experiment, especially for experiments lasting longer than 24 hours.[1][4]

Q6: What are the potential degradation pathways for this compound?

A6: While specific degradation pathway studies for this compound are limited, information from its parent compound, quinidine, and the quinoline scaffold provides some insights:

  • Oxidation: The quinoline ring system can be susceptible to oxidation. The metabolic oxidation of quinidine to 3-hydroxyquinidine (B22111) and quinidine N-oxide is a known pathway.[2]

  • Photodegradation: Quinoline and its derivatives can degrade upon exposure to light.[2] The degradation products can be complex and may involve hydroxylation and cleavage of the aromatic ring.

Experimental Protocols

Protocol for Preparing a Stock Solution and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound powder (Molecular Weight: 310.39 g/mol ).

    • Add the appropriate volume of high-purity DMSO.

    • Vortex the solution thoroughly.

    • Use a sonicator bath for several minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm the absence of any solid particles.

    • Store the stock solution in amber vials at -80°C in single-use aliquots.

  • Working Solution Preparation in Aqueous Buffer:

    • Thaw a single-use aliquot of the DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in your pre-warmed assay buffer to achieve the desired final concentrations.

    • To minimize precipitation, add the DMSO stock solution to the buffer while vortexing.

    • Prepare fresh working solutions for each experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Preparation prep_solid Weigh O-Desmethyl quinidine Powder prep_dmso Dissolve in DMSO (Vortex & Sonicate) prep_solid->prep_dmso prep_stock 10 mM Stock Solution prep_dmso->prep_stock prep_aliquot Aliquot & Store at -80°C prep_stock->prep_aliquot assay_thaw Thaw Single-Use Aliquot prep_aliquot->assay_thaw assay_dilute Serially Dilute in Aqueous Buffer assay_thaw->assay_dilute assay_final Final Working Solutions assay_dilute->assay_final assay_run Perform Assay assay_final->assay_run

Figure 1. Recommended workflow for preparing this compound solutions for assays.

troubleshooting_solubility start Problem: Inconsistent/Low Potency or High Variability check_precipitation Visually Inspect or Centrifuge Final Dilution start->check_precipitation precipitation Precipitation Observed check_precipitation->precipitation Yes no_precipitation No Precipitation Observed check_precipitation->no_precipitation No solubility_enhancement Implement Solubility Enhancement Strategy precipitation->solubility_enhancement check_dissolution Check Stock Solution for Complete Dissolution no_precipitation->check_dissolution incomplete_dissolution Incomplete Dissolution check_dissolution->incomplete_dissolution Yes complete_dissolution Complete Dissolution check_dissolution->complete_dissolution No re_dissolve Re-prepare Stock (Vortex & Sonicate) incomplete_dissolution->re_dissolve check_stability Consider Compound Instability in Assay Medium complete_dissolution->check_stability signaling_pathway cluster_membrane Cell Membrane cluster_effects Electrophysiological Effects cluster_cyp Metabolism Na_channel Voltage-gated Na+ Channel (Nav1.5) depolarization Decreased Rate of Phase 0 Depolarization Na_channel->depolarization K_channel Voltage-gated K+ Channels (e.g., hERG) ap_duration Prolonged Action Potential Duration K_channel->ap_duration Ca_channel L-type Ca2+ Channel Ca_channel->ap_duration ODQ This compound (and Quinidine) ODQ->Na_channel Inhibition ODQ->K_channel Inhibition ODQ->Ca_channel Inhibition CYP2D6 Cytochrome P450 2D6 ODQ->CYP2D6 Inhibition qt_interval Prolonged QT Interval ap_duration->qt_interval

References

troubleshooting matrix effects in LC-MS/MS analysis of O-Desmethyl quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of O-Desmethyl quinidine (B1679956).

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my O-Desmethyl quinidine analysis?

A: A matrix effect in LC-MS/MS is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your analytical method.[2][3] In bioanalysis, common sources of matrix effects include phospholipids (B1166683), salts, and metabolites from biological fluids like plasma or urine.[3]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be a matrix effect? How do I confirm this?

A: Yes, inconsistent results are a hallmark of unmanaged matrix effects. To confirm the presence of a matrix effect, you can perform a post-column infusion experiment or a quantitative matrix factor assessment.

  • Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4]

  • Quantitative Assessment (Matrix Factor): This involves comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration.[3] A matrix factor (MF) is calculated, where MF < 1 indicates ion suppression and MF > 1 indicates ion enhancement.

Troubleshooting Guides

Issue 1: Significant ion suppression is observed for this compound.

Ion suppression is a common challenge in bioanalysis, often caused by co-eluting phospholipids from plasma or serum samples.

Effective sample preparation is the most critical step to mitigate matrix effects.

  • Solid-Phase Extraction (SPE): SPE is highly effective at removing phospholipids and other interfering compounds.[5] For a basic compound like this compound, a mixed-mode reversed-phase/strong cation-exchange (RP/SCX) SPE sorbent can be particularly effective.

  • Phospholipid Removal Plates/Cartridges: Specialized products like HybridSPE® are designed to specifically remove both proteins and phospholipids.[6][7]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate this compound from polar matrix components.

  • Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Pre-treat the plasma sample (e.g., 200 µL) by adding an equal volume of 4% phosphoric acid. Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

IonSuppressionWorkflow start Ion Suppression Detected for This compound sample_prep Optimize Sample Preparation start->sample_prep chromatography Modify Chromatographic Conditions start->chromatography is_selection Evaluate Internal Standard start->is_selection spe Implement Solid-Phase Extraction (SPE) sample_prep->spe lle Perform Liquid-Liquid Extraction (LLE) sample_prep->lle gradient Adjust Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column sil_is Use Stable Isotope-Labeled IS is_selection->sil_is analog_is Use Structural Analog IS is_selection->analog_is end Matrix Effect Minimized spe->end lle->end gradient->end column->end sil_is->end analog_is->end

Caption: A workflow for addressing ion suppression.

Issue 2: Lack of a suitable stable isotope-labeled internal standard for this compound.

While a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for correcting matrix effects, a suitable one may not always be available.[2]

A good structural analog should have similar physicochemical properties (e.g., pKa, logP) and chromatographic retention time to this compound.[8] It should also exhibit a similar response to matrix effects.

Potential Structural Analogs for this compound:

CompoundRationale
Quinidine Parent drug, structurally very similar. May have different retention time.
Quinine Diastereomer of quinidine, similar properties.
Other Cinchona Alkaloids Explore other related alkaloids with similar core structures.

Table 1: Comparison of Potential Internal Standards

Internal Standard TypeProsCons
Stable Isotope-Labeled IS Co-elutes with analyte; experiences identical matrix effects.Can be expensive and not always commercially available.
Structural Analog IS More readily available and cost-effective.May not perfectly co-elute or experience the exact same matrix effects.
  • Selection: Choose a few potential structural analog internal standards.

  • Matrix Effect Comparison: Prepare three sets of samples:

    • Set A (Neat Solution): this compound and IS in a clean solvent.

    • Set B (Post-Spiked Matrix): Blank plasma extract spiked with this compound and IS.

    • Set C (Pre-Spiked Matrix): Blank plasma spiked with this compound and IS, then extracted.

  • Analysis: Analyze all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Factor (MF) for both the analyte and the IS: MF = Peak Area in Set B / Peak Area in Set A

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = MF_analyte / MF_IS

    • An IS-Normalized MF close to 1 indicates that the IS effectively tracks and compensates for the matrix effect.

Caption: A decision tree for selecting an internal standard.

Issue 3: Matrix effects persist even after optimizing sample preparation.

If matrix effects are still present, further modifications to the chromatographic method may be necessary.

The goal is to chromatographically separate this compound from the interfering matrix components.

  • Modify the Gradient: A shallower gradient can improve the resolution between the analyte and interfering peaks.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.

  • Use a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer source.[4]

Table 2: Example of Gradient Modification

Time (min)Original Gradient (%B)Modified Gradient (%B)
0.055
1.055
5.09560
6.09595
7.055
Rationale Fast gradient, potential for co-elution.Slower ramp to increase separation of mid-polarity compounds.

By systematically addressing sample preparation, internal standard selection, and chromatography, you can effectively troubleshoot and mitigate matrix effects in the LC-MS/MS analysis of this compound.

References

improving the sensitivity of O-Desmethyl quinidine detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bioanalysis of O-Desmethyl quinidine (B1679956). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitivity and reliability of their plasma detection methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving high sensitivity for O-Desmethyl quinidine in plasma?

A1: The primary challenge is overcoming the 'matrix effect'. Plasma is a complex biological matrix containing numerous endogenous components like phospholipids, salts, and proteins.[1] These components can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to either suppression or enhancement of the signal. This, in turn, affects the accuracy, precision, and sensitivity of the assay. Inadequate sample cleanup is a major contributor to significant matrix effects.

Q2: Which sample preparation technique is best for improving the sensitivity of this compound detection?

A2: The choice of sample preparation technique is critical and depends on the desired level of sensitivity and throughput. Here’s a summary of the most common methods:

  • Protein Precipitation (PPT): This is the simplest and fastest method, but it is also the least clean. It may be sufficient for higher concentrations, but for achieving a low Limit of Quantitation (LLOQ), it often results in significant matrix effects.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. It is more selective and cost-effective, but can be labor-intensive and difficult to automate.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and achieving the highest sensitivity. It provides the cleanest extracts and allows for sample concentration, though it is the most time-consuming and expensive of the three methods.

For maximal sensitivity in detecting this compound, Solid-Phase Extraction (SPE) is highly recommended.

Q3: How do I choose the right internal standard (IS) for this compound analysis?

A3: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). A stable isotope-labeled IS is the best choice as it has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during extraction and ionization, thus effectively compensating for matrix effects and variability. If a stable isotope-labeled IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.

Q4: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?

A4: this compound is a metabolite of quinidine, formed by the removal of a methyl group. Quinidine has a molecular weight of 324.4 g/mol . The desmethylation results in a loss of CH2 (14 Da), so the molecular weight of this compound is approximately 310.4 g/mol .

For mass spectrometry in positive ionization mode, the precursor ion will be the protonated molecule [M+H]⁺, which is m/z 311.4 . The product ions are generated by fragmentation in the collision cell. Based on the fragmentation of similar compounds, prominent product ions can be predicted, but must be confirmed by infusing a standard solution of the analyte. A logical starting point for optimization would be to monitor transitions similar to those of quinidine, accounting for the mass shift.

Troubleshooting Guides

Issue 1: Poor Sensitivity / High LLOQ

Symptom: The signal-to-noise ratio for the analyte at low concentrations is below the acceptable limit (typically <10).

Possible Cause Troubleshooting Step
Inefficient Ionization Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature). Test both positive and negative ionization modes, although positive mode is expected to be more sensitive for this compound.
Suboptimal MRM Transition Optimize the collision energy for the selected precursor ion (m/z 311.4) to find the most abundant and stable product ions. Monitor at least two transitions for confirmation and quantification.
Significant Matrix Effects (Ion Suppression) Improve the sample cleanup method. If using PPT, consider switching to LLE or, preferably, SPE. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram and adjust the chromatography to separate the analyte from these regions.
Low Extraction Recovery Evaluate the efficiency of your chosen sample preparation method. Test different SPE sorbents (e.g., mixed-mode cation exchange) or LLE solvents. Ensure the pH of the sample is optimized for extraction.
Issue 2: High Variability in Results / Poor Precision

Symptom: The coefficient of variation (%CV) for quality control (QC) samples exceeds 15%.

Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Automate the sample preparation steps if possible. Ensure consistent timing and technique, especially for manual LLE or SPE. Use of a stable isotope-labeled internal standard is crucial to correct for variability.
Matrix Effects Varying Between Samples Different lots of plasma can exhibit different levels of matrix effects. A more robust sample cleanup method like SPE can minimize this variability. Evaluate matrix effects across multiple sources of plasma.
Analyte Instability Investigate the stability of this compound in plasma under the storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).
LC System Carryover Inject a blank sample after a high concentration standard to check for carryover. If present, optimize the autosampler wash procedure and the chromatographic gradient to ensure the column is adequately cleaned between injections.
Issue 3: Peak Tailing or Splitting

Symptom: The chromatographic peak for this compound is asymmetric or appears as multiple peaks.

Possible Cause Troubleshooting Step
Column Degradation The analytical column may be contaminated or have lost performance. Try flushing the column or replacing it with a new one. The use of a guard column is recommended to extend column lifetime.
Incompatible Sample Solvent The solvent used to reconstitute the final extract may be too strong, causing peak distortion. Ensure the reconstitution solvent is similar in strength to the initial mobile phase.
Secondary Interactions on the Column This compound is a basic compound and may exhibit secondary interactions with residual silanols on the column. Try using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) or a column with end-capping.

Quantitative Data Summary

The following tables provide representative data that can be expected during method development for this compound. These values are based on typical performance for similar small molecules and should be used as a guideline.

Table 1: Comparison of Sample Preparation Methods

Method Typical Recovery (%) Matrix Effect (%) LLOQ Target (ng/mL) Throughput
Protein Precipitation (PPT) 85 - 10540 - 705 - 10High
Liquid-Liquid Extraction (LLE) 70 - 9080 - 951 - 5Medium
Solid-Phase Extraction (SPE) > 90> 950.1 - 1Low

Table 2: Example LC-MS/MS Parameters for this compound

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 311.4
Product Ion (Q3) - Quantifier To be determined empirically
Product Ion (Q3) - Qualifier To be determined empirically
Collision Energy (eV) To be optimized (typically 15-40 eV)
Internal Standard (IS) This compound-d3
IS Precursor Ion (Q1) m/z 314.4
IS Product Ion (Q3) To be determined empirically

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for High Sensitivity
  • Sample Pre-treatment: To 100 µL of plasma sample, add 20 µL of the internal standard working solution. Then, add 200 µL of 4% phosphoric acid to precipitate proteins and vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Post-Column Infusion to Diagnose Ion Suppression
  • Set up the LC-MS/MS system as you would for a regular analysis.

  • Using a T-connector, infuse a solution of this compound (e.g., 50 ng/mL) at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the LC column and the mass spectrometer inlet.

  • While infusing, inject a blank, protein-precipitated plasma extract.

  • Monitor the signal of the this compound MRM transition. A stable baseline should be observed. Any significant drop in the baseline during the chromatographic run indicates a region of ion suppression.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Pretreat Pre-treatment (e.g., Acidification) Add_IS->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Elute Elution SPE->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Inject Inject into LC Recon->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Quant Quantification Integration->Quant

Caption: High-sensitivity experimental workflow for this compound analysis.

Troubleshooting_Sensitivity cluster_nodes Start Poor Sensitivity Issue Check_MS Optimize MS Parameters (Source, MRM, CE) Start->Check_MS Check_Chroma Improve Chromatography (Gradient, Column) Start->Check_Chroma Check_Prep Enhance Sample Prep (Switch to SPE) Start->Check_Prep Resolved Issue Resolved Check_MS->Resolved Check_Chroma->Resolved Check_Recovery Evaluate Recovery Check_Prep->Check_Recovery Check_Matrix Assess Matrix Effects (Post-column Infusion) Check_Prep->Check_Matrix Check_Recovery->Resolved Check_Matrix->Resolved

Caption: Logical troubleshooting workflow for poor sensitivity issues.

References

overcoming challenges in the synthesis and purification of O-Desmethyl quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of O-Desmethyl quinidine (B1679956).

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and purification of O-Desmethyl quinidine.

Synthesis: O-Demethylation of Quinidine

Problem: Incomplete or No Reaction

  • Potential Cause: Inactive demethylating agent (e.g., AlCl₃ or BBr₃). These reagents are moisture-sensitive.

    • Recommended Solution: Use a fresh bottle of the reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause: Insufficient equivalents of the demethylating agent.

    • Recommended Solution: Increase the molar ratio of the demethylating agent to quinidine. For AlCl₃, a ratio of 4:1 (AlCl₃:quinidine) has been shown to be effective.[1][2][3][4]

  • Potential Cause: Low reaction temperature or insufficient reaction time.

    • Recommended Solution: For AlCl₃ reactions in dichloromethane (B109758), a common procedure involves stirring at 0°C for 4 hours, followed by stirring at room temperature for up to 24 hours.[1][2][3][4] For BBr₃, reactions are often initiated at low temperatures (-78°C) and gradually warmed to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Problem: Formation of Multiple Products (Low Selectivity)

  • Potential Cause: Harsh reaction conditions. High temperatures can lead to side reactions.

    • Recommended Solution: Maintain the recommended reaction temperatures and monitor the reaction closely.

  • Potential Cause: Presence of other reactive functional groups.

    • Recommended Solution: The vinyl group on the quinuclidine (B89598) ring can potentially react under acidic conditions. Using milder and selective demethylation procedures is crucial to prevent side reactions.[2][3][4][5]

Problem: Difficult Product Isolation

  • Potential Cause: Formation of stable aluminum complexes (when using AlCl₃).

    • Recommended Solution: During the workup, ensure complete hydrolysis of these complexes by carefully adding water or an aqueous acid solution.

  • Potential Cause: The product is amphoteric and its solubility is pH-dependent.

    • Recommended Solution: Carefully adjust the pH of the aqueous phase during extraction to ensure the product is in its desired form for extraction into the organic phase. For this compound, adjusting the pH to 8-9 can induce precipitation, which can then be collected and redissolved.[2][3][4]

Purification

Problem: Poor Separation in Column Chromatography

  • Potential Cause: Inappropriate stationary or mobile phase.

    • Recommended Solution: For polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase should be optimized to achieve good separation. A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing is a good starting point.

  • Potential Cause: Co-elution with impurities of similar polarity.

    • Recommended Solution: Consider using a different chromatographic technique, such as preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Problem: Difficulty in Recrystallization

  • Potential Cause: Oiling out of the product.

    • Recommended Solution: This occurs when the solute is too soluble in the hot solvent. Try using a solvent system where the compound is less soluble at higher temperatures or use a two-solvent system. For polar molecules like this compound, alcohol/water or alcohol/ether mixtures can be effective.[1][6]

  • Potential Cause: No crystal formation upon cooling.

    • Recommended Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Potential Cause: Impurities inhibiting crystallization.

    • Recommended Solution: If the product is highly impure, an initial purification by column chromatography may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Synthesis
  • Q1: What are the most common reagents for the O-demethylation of quinidine?

    • A1: The most commonly cited reagents are Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) and boron tribromide (BBr₃). Strong protic acids like HBr have also been used, but often require harsh conditions and can lead to side reactions.

  • Q2: What is a typical yield for the synthesis of this compound?

    • A2: The reported yield for the O-demethylation of the diastereomer, quinine (B1679958), using aluminum trichloride is approximately 68%.[1][2][3][4] Yields can vary depending on the specific reaction conditions and the purity of the starting material.

  • Q3: What are the potential impurities I should look out for?

    • A3: Potential impurities include unreacted quinidine, and potentially byproducts from reactions involving the vinyl group or other parts of the molecule if the reaction conditions are not well-controlled. Incomplete workup can also leave residual aluminum salts.

Purification
  • Q4: What is a good starting point for developing an HPLC purification method?

    • A4: A reversed-phase C18 column is a good starting point. The mobile phase can be a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase can be adjusted to optimize the separation of the basic this compound.

  • Q5: What solvents are suitable for the recrystallization of this compound?

    • A5: this compound is a polar molecule. Therefore, polar solvents or mixtures of solvents with different polarities are likely to be effective. Good starting points for screening include ethanol, methanol, acetone, or a mixture of an alcohol with water or a non-polar solvent like hexane (B92381) or diethyl ether.[1][6]

Quantitative Data Summary

Synthesis MethodReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
O-demethylation of QuinineAlCl₃Dichloromethane0 to RT2468.12Not Specified[1][2][3][4]
O-demethylation of QuinineBBr₃Not Specified-78 to RT24~60Not Specified[1]

Note: Data is for the diastereomer quinine, but provides a reasonable estimate for quinidine.

Experimental Protocols

Protocol 1: Synthesis of this compound via O-demethylation of Quinidine with AlCl₃

This protocol is adapted from the demethylation of quinine and should be optimized for quinidine.[1][2][3][4]

  • Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: Dissolve quinidine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add a solution of aluminum trichloride (4 equivalents) in anhydrous dichloromethane to the stirred quinidine solution over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 4 hours.

  • Warm to Room Temperature: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 20 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol:triethylamine 90:9:1).

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Adjust the pH of the aqueous layer to approximately 8-9 with an aqueous solution of sodium hydroxide. This should precipitate the crude this compound.

    • Filter the precipitate and wash with cold water.

    • Alternatively, the product can be extracted from the aqueous layer at an appropriate pH using an organic solvent like dichloromethane.

  • Drying: Dry the crude product under vacuum.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Quinidine Quinidine Reaction O-Demethylation (e.g., AlCl3, CH2Cl2) Quinidine->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Product->Purity_Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic: Incomplete Demethylation

G Start Incomplete Demethylation Observed Check_Reagent Check Reagent Quality (Fresh, Anhydrous) Start->Check_Reagent Check_Stoichiometry Check Stoichiometry (Increase Equivalents) Start->Check_Stoichiometry Check_Conditions Check Reaction Conditions (Time, Temperature) Start->Check_Conditions Success Reaction Complete Check_Reagent->Success Check_Stoichiometry->Success Check_Conditions->Success

Caption: Troubleshooting flowchart for incomplete O-demethylation reactions.

References

minimizing degradation of O-Desmethyl quinidine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of O-Desmethyl quinidine (B1679956) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause O-Desmethyl quinidine degradation during sample preparation?

A1: this compound, an alkaloid with a quinoline (B57606) structure, is susceptible to degradation from several factors, including:

  • pH Extremes: Both acidic and alkaline conditions can promote hydrolysis of functional groups. Alkaloids are often more stable at a slightly acidic pH.[1][2]

  • Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of N-oxides or other oxidation products.[3][4]

  • Light Exposure: Quinoline derivatives can be photosensitive, leading to photodegradation upon exposure to UV or visible light.[5][6][7]

  • Elevated Temperatures: Higher temperatures accelerate the rate of all chemical degradation reactions.[1]

Q2: What are the recommended storage conditions for this compound stock solutions and biological samples?

A2: To ensure stability, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light.[8] For biological samples (e.g., plasma, serum), it is recommended to process them as quickly as possible. If storage is necessary, samples should be kept at -80°C and shielded from light to minimize both chemical and enzymatic degradation.

Q3: Which anticoagulant is best to use when collecting plasma samples for this compound analysis?

A3: While various anticoagulants are available, EDTA is often recommended for plasma preparation in metabolomics and drug stability studies as it exhibits minimal interference and matrix effects for many compounds.[9] However, it is crucial to validate the stability of this compound with the chosen anticoagulant during method development, as the pH of the plasma can be influenced by the counter-ion of the anticoagulant.[10]

Q4: How can I identify if this compound has degraded in my sample?

A4: Degradation can be identified by the appearance of new, unexpected peaks in your chromatogram (e.g., HPLC, LC-MS). Comparing the peak area of this compound in your test samples to a freshly prepared standard of the same concentration can indicate a loss of the parent compound. Advanced analytical techniques like high-resolution mass spectrometry (UPLC-Q-TOF-MS/MS) and NMR spectroscopy are powerful tools for the structural elucidation of degradation products.[11][12][13][14][15][16][17][18][19][20]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Degradation during sample processing: Exposure to harsh pH, high temperature, or light.- Maintain a cool environment (e.g., use an ice bath) throughout the sample preparation process.- Adjust the sample pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer if compatible with your extraction method.- Work under amber or yellow light, or use amber-colored labware to protect the sample from light.
Inefficient Extraction: The chosen solvent or method is not effectively extracting the analyte.- For protein precipitation, compare the recovery using acetonitrile (B52724) and methanol. Acetonitrile is often more efficient at precipitating proteins.[9][21][22][23]- For liquid-liquid extraction (LLE), optimize the pH of the aqueous phase and the choice of organic solvent.- For solid-phase extraction (SPE), ensure the sorbent chemistry is appropriate for this polar compound and optimize the wash and elution solvents.[24][25][26][27]
Appearance of Extra Peaks in Chromatogram Analyte Degradation: Formation of degradation products.- Conduct forced degradation studies (acid, base, oxidation, heat, light) to generate potential degradation products and confirm their retention times.- Employ LC-MS/MS to identify the mass of the unknown peaks and propose potential structures.
Inconsistent Results Between Replicates Variable Degradation: Inconsistent exposure to degrading conditions across samples.- Standardize all sample preparation steps, including incubation times, temperatures, and light exposure.- Ensure thorough mixing at each stage.
Improper SPE Technique: Inconsistent loading, washing, or elution.- Ensure the SPE cartridge does not dry out before sample loading.- Maintain a consistent and appropriate flow rate during all steps.- Use a sufficient volume of elution solvent.[24][26][27]

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Addition: Spike the plasma sample with an appropriate internal standard.

  • Protein Precipitation:

    • Add 3 volumes of ice-cold acetonitrile (containing 1% formic acid to aid protein precipitation and stabilize the analyte) to 1 volume of the plasma sample.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation pathways. The extent of degradation should ideally be between 5-20%.[28][29][30]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 2 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide or a free radical generator like AAPH and keep at room temperature for 24 hours.[3][4][31][32][33]

  • Thermal Degradation: Store the solid compound or a solution at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6][7][34][35]

After exposure, neutralize the acid and base samples and analyze all samples by a stability-indicating LC-MS method to identify and quantify the degradation products.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on typical results for similar quinoline alkaloids. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 4 hours

Solvent% Recovery (Mean ± SD)
Acetonitrile98.5 ± 1.2
Methanol96.2 ± 1.8
50:50 Acetonitrile:Water97.1 ± 1.5
50:50 Methanol:Water94.5 ± 2.1

Table 2: Hypothetical pH Stability of this compound in Aqueous Solution at 40°C over 24 hours

pH% Remaining (Mean ± SD)
2.092.3 ± 2.5
4.098.8 ± 1.1
7.095.4 ± 1.9
9.085.1 ± 3.2
12.065.7 ± 4.5

Visualizations

Degradation_Pathway ODQ This compound Hydrolysis Hydrolysis Products ODQ->Hydrolysis Acid/Base Oxidation Oxidation Products (e.g., N-oxide) ODQ->Oxidation Oxidizing Agents (e.g., H2O2) Photodegradation Photodegradation Products ODQ->Photodegradation Light (UV/Vis) Sample_Prep_Workflow cluster_0 Sample Collection & Storage cluster_1 Extraction cluster_2 Analysis Collect_Sample Collect Biological Sample (e.g., Plasma with EDTA) Store_Sample Store at -80°C (Protect from Light) Collect_Sample->Store_Sample Thaw Thaw on Ice Store_Sample->Thaw Add_IS Add Internal Standard Thaw->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge (4°C) Protein_Precipitation->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Analyze by LC-MS/MS Collect_Supernatant->Analyze Troubleshooting_Flow decision decision issue issue solution solution start Start Troubleshooting issue_low_recovery Low Analyte Recovery? start->issue_low_recovery check_degradation Check for Degradation (Extra Peaks?) issue_low_recovery->check_degradation Yes check_extraction Optimize Extraction (Solvent, pH, Method) issue_low_recovery->check_extraction No check_degradation->check_extraction No implement_stabilization Implement Stabilization (Temp, pH, Light Control) check_degradation->implement_stabilization Yes review_spe Review SPE/LLE Procedure check_extraction->review_spe confirm_degradants Identify Degradants (Forced Degradation) implement_stabilization->confirm_degradants

References

resolving peak tailing in the chromatographic analysis of O-Desmethyl quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of O-Desmethyl quinidine (B1679956), with a specific focus on addressing peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common issue in the analysis of basic compounds like O-Desmethyl quinidine, often leading to poor resolution and inaccurate quantification. This guide provides a systematic approach to diagnose and resolve this problem.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for basic analytes like this compound in reversed-phase HPLC is primarily caused by secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the silica-based stationary phase. Here’s a step-by-step guide to troubleshoot and resolve this issue:

Step 1: Evaluate and Adjust Mobile Phase pH

Secondary interactions with silanol groups are highly pH-dependent.[1] Controlling the mobile phase pH is the most critical first step.

  • Problem: At mid-range pH, residual silanol groups (Si-OH) on the column packing can deprotonate to become negatively charged (Si-O-), creating sites for strong ionic interactions with the protonated basic analyte.[1][2]

  • Solution: Lower the mobile phase pH to 2.5-3.5. At this acidic pH, the silanol groups are protonated and neutral, minimizing secondary ionic interactions.[3] this compound, with a predicted pKa of 8.82 ± 0.40, will be fully protonated and exhibit more ideal chromatographic behavior. For robust methods, it's recommended to work at a pH at least 2 units away from the analyte's pKa.[4]

  • Action:

    • Prepare your aqueous mobile phase with a buffer to maintain a consistent pH. Phosphate (B84403) or formate (B1220265) buffers are common choices. For example, a 10-20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is a good starting point.[5]

    • Ensure the final pH of the aqueous portion of the mobile phase is accurately measured before mixing with the organic modifier.

Step 2: Optimize Mobile Phase Additives

Mobile phase additives can further reduce peak tailing by competing with the analyte for active sites or by ion-pairing mechanisms.

  • Problem: Even at low pH, some silanol interactions may persist.

  • Solution: Introduce a competing base or an ion-pairing agent into the mobile phase.

  • Action:

    • Competing Base: Add a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase.[5][6] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[6]

    • Ion-Pairing Agent: For more persistent tailing, consider using an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). TFA can mask the silanol groups and form an ion pair with the protonated analyte, improving peak shape.

Step 3: Re-evaluate Your HPLC Column

The choice of stationary phase is crucial for the successful analysis of basic compounds.

  • Problem: Older, Type A silica (B1680970) columns have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate peak tailing.

  • Solution: Use a modern, high-purity "Type B" silica column or a column specifically designed for the analysis of basic compounds.

  • Action:

    • End-Capped Columns: Select a column that is thoroughly end-capped. End-capping chemically derivatizes most of the residual silanol groups, making them inert.[3]

    • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the alkyl chain, which helps to shield the residual silanol groups and provides an alternative interaction mechanism, often leading to improved peak shape for basic analytes.

    • Hybrid Silica Columns: Consider using columns with hybrid particle technology (organo-silica hybrids). These are often more resistant to high pH and can offer better peak shapes for basic compounds.

Step 4: Check for System and Method Issues

If peak tailing persists after optimizing the mobile phase and column, consider other potential causes.

  • Problem: Issues unrelated to analyte-stationary phase interactions can also cause peak tailing.

  • Solution: Systematically check for other common chromatographic problems.

  • Action:

    • Column Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.

    • Column Contamination and Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column and/or reverse-flush the analytical column (if permitted by the manufacturer).

    • Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure all connections are made correctly with minimal tubing length.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chromatographic conditions for this compound analysis?

A1: A good starting point would be a reversed-phase C18 or C8 column (preferably end-capped, Type B silica) with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate or formate buffer (e.g., 20 mM, pH 3.0). A gradient elution may be necessary to separate this compound from its parent drug, quinidine, and other metabolites.

Q2: I am using a phosphate buffer and see peak tailing. Should I increase the buffer concentration?

A2: Yes, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help to mask residual silanol interactions.[3] However, be mindful of the buffer's solubility in the organic modifier, especially at high organic percentages, to avoid precipitation.

Q3: Can I use a high pH mobile phase to analyze this compound?

A3: Yes, using a high pH mobile phase (e.g., pH 10) is an alternative strategy. At high pH, this compound will be in its neutral form, which can improve retention and eliminate ionic interactions with silanol groups. However, this approach requires a pH-stable column (e.g., a hybrid-silica or polymer-based column) as traditional silica-based columns will dissolve at high pH.

Q4: My peak tailing is inconsistent between runs. What could be the cause?

A4: Inconsistent peak tailing can be due to a poorly buffered mobile phase, leading to pH fluctuations. It could also indicate a problem with the column, such as contamination that is slowly getting worse, or an issue with the HPLC system, like an intermittent leak. Ensure your mobile phase is well-buffered and freshly prepared.

Q5: Will using a guard column help with peak tailing?

A5: A guard column with the same stationary phase as the analytical column is highly recommended. It will protect the analytical column from strongly retained sample components and particulates that can cause peak tailing and shorten column lifetime. While it won't solve inherent chemical-based tailing, it will prevent physical causes of peak distortion at the column inlet.

Experimental Protocols

Protocol for Optimizing the Chromatographic Analysis of this compound

This protocol provides a systematic approach to developing a robust HPLC method for this compound with improved peak symmetry.

1. Initial Column and Mobile Phase Selection:

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in water, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm or 254 nm.

  • Injection Volume: 10 µL.

2. Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
15.070
15.110
20.010

3. Troubleshooting Peak Tailing - A Stepwise Approach:

  • Step 3.1: pH Optimization: If peak tailing is observed, adjust the pH of Mobile Phase A to 2.5 and re-analyze. If tailing persists, try a pH of 3.5.

  • Step 3.2: Addition of a Competing Base: If tailing is still present, add 10 mM of triethylamine (TEA) to Mobile Phase A.

  • Step 3.3: Column Comparison: If the above steps do not resolve the issue, switch to a column with a different stationary phase chemistry, such as a polar-embedded C18 or a phenyl-hexyl column.

Data Presentation

Table 1: Effect of Mobile Phase pH and Additives on Peak Tailing Factor for this compound

ConditionTailing Factor (Tf)Observations
Mobile Phase pH 6.5> 2.0Significant peak tailing
Mobile Phase pH 3.01.5 - 1.8Improved peak shape, some tailing may persist
Mobile Phase pH 2.51.2 - 1.5Further improvement in peak symmetry
Mobile Phase pH 3.0 + 10 mM TEA1.0 - 1.2Symmetrical peak shape

Note: Tailing factor is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.

Visualization

Below is a logical workflow for troubleshooting peak tailing in the chromatographic analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH between 2.5 and 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate) check_ph->adjust_ph No check_additives Is a mobile phase additive (e.g., TEA) being used? check_ph->check_additives Yes adjust_ph->check_additives add_additive Add a competing base (e.g., 5-10 mM TEA) check_additives->add_additive No check_column Are you using a modern, end-capped, Type B silica column? check_additives->check_column Yes add_additive->check_column change_column Switch to a high-purity, end-capped C18, polar-embedded, or hybrid silica column check_column->change_column No check_system Check for system issues: - Column Overload - Column Contamination/Void - Extra-column Dead Volume check_column->check_system Yes change_column->check_system end Peak Tailing Resolved check_system->end

Caption: Troubleshooting workflow for resolving peak tailing of this compound.

References

Technical Support Center: Interference Testing in Bioanalytical Assays for O-Desmethyl Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference in the bioanalytical quantification of O-Desmethyl quinidine (B1679956).

Frequently Asked Questions (FAQs)

Q1: What is O-Desmethyl quinidine and why is its accurate quantification important?

This compound is an active metabolite of quinidine, a class I antiarrhythmic agent.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and overall drug safety and efficacy assessment.

Q2: What are the common sources of interference in the bioanalytical assay of this compound?

Potential interfering substances in the bioanalytical assay for this compound can be categorized as follows:

  • Endogenous Matrix Components: These include phospholipids, proteins, and salts naturally present in the biological matrix (e.g., plasma, urine).[3] These components can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS analysis.[3]

  • Metabolites: Besides this compound, quinidine is metabolized into other compounds, such as 3-hydroxyquinidine (B22111) and quinidine-N-oxide.[2][4] These metabolites may have similar chemical structures and could potentially interfere with the assay.

  • Co-administered Drugs: Quinidine is often prescribed alongside other medications, which can be a significant source of interference.[5][6][7][8][9]

  • Decomposition Products: The analyte may degrade during sample collection, processing, or storage, leading to the formation of interfering compounds.[9]

Q3: What are the regulatory expectations for interference testing in bioanalytical method validation?

Regulatory agencies like the FDA and EMA require that bioanalytical methods be validated for selectivity.[5] This involves demonstrating that the method can differentiate and quantify the analyte in the presence of other components in the sample.[5] The validation should assess potential interference from endogenous matrix components, metabolites, and concomitant medications.[5][7]

Troubleshooting Guide

Issue 1: Inaccurate or Imprecise Results

Q: My quality control (QC) samples are failing, showing high variability and/or significant deviation from the nominal concentration. What could be the cause?

A: This is a common issue that can often be traced back to interference. Here's a step-by-step troubleshooting approach:

  • Investigate Matrix Effects:

    • Problem: Co-eluting endogenous compounds from the biological matrix can suppress or enhance the ionization of this compound and its internal standard (IS), leading to inaccurate quantification.[3][10][11][12]

    • Troubleshooting:

      • Perform a post-extraction addition experiment to quantify the extent of matrix effects.

      • Optimize the sample preparation method to remove more interfering components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[11]

      • Modify the chromatographic conditions to separate this compound from the matrix components that are causing the ion suppression or enhancement.

      • If a stable isotope-labeled internal standard (SIL-IS) for this compound is not being used, consider synthesizing or obtaining one. A SIL-IS can help compensate for matrix effects.[3]

  • Check for Interference from Co-administered Drugs:

    • Problem: If the study samples are from subjects taking other medications, these drugs or their metabolites could be interfering with the assay.

    • Troubleshooting:

      • Obtain a list of all co-administered drugs.

      • Prepare QC samples spiked with the potential interfering drugs at their expected therapeutic concentrations and analyze them to see if they affect the quantification of this compound.

Issue 2: Unexpected Peaks in the Chromatogram

Q: I am observing extra peaks in the chromatograms of my study samples that are not present in the calibration standards. What should I do?

A: Unidentified peaks can be a sign of interference from metabolites or co-administered drugs.

  • Metabolite Interference:

    • Problem: Other metabolites of quinidine may have similar mass-to-charge ratios (m/z) or retention times to this compound.

    • Troubleshooting:

      • Review the metabolic pathway of quinidine to identify other major metabolites.[4]

      • If standards are available, inject them to determine their retention times and fragmentation patterns to see if they co-elute with this compound.

  • Co-administered Drug Interference:

    • Problem: A co-administered drug or its metabolite might be interfering.

    • Troubleshooting:

      • Follow the same procedure as for metabolite interference: obtain standards for the co-administered drugs, inject them, and check for co-elution and similar fragmentation patterns.

Illustrative Data on Potential Interference

The following table provides a hypothetical summary of an interference test for this compound with commonly co-administered drugs.

Potential InterferentConcentration Tested (ng/mL)Mean Accuracy (%) of this compound QC Samples (n=6)% CV
Digoxin298.53.1
Propranolol50101.22.5
Verapamil10099.84.0
Amiodarone1500115.78.9
Phenytoin15000102.13.8

This is illustrative data. Actual interference should be experimentally determined.

Experimental Protocols

Protocol 1: Interference Testing with Co-administered Drugs
  • Objective: To assess the potential for interference from drugs commonly co-administered with quinidine.

  • Materials:

    • Blank biological matrix (e.g., human plasma)

    • This compound analytical standard

    • Internal standard (IS)

    • Analytical standards for potential interfering drugs (e.g., digoxin, propranolol, verapamil, amiodarone, phenytoin).[5][6][7]

  • Procedure:

    • Prepare two sets of low and high concentration quality control (QC) samples of this compound in the biological matrix.

    • In one set of QC samples, spike the potential interfering drugs at their highest expected therapeutic concentrations.

    • The other set of QC samples will not contain the interfering drugs and will serve as the control.

    • Prepare a blank matrix sample spiked only with the interfering drugs to check for any direct contribution to the analyte's signal.

    • Process all samples using the validated bioanalytical method.

    • Analyze the samples by LC-MS/MS.

  • Acceptance Criteria: The mean accuracy of the QC samples with the interfering drugs should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

Protocol 2: Assessing Matrix Effects
  • Objective: To quantitatively assess the impact of the biological matrix on the ionization of this compound.

  • Procedure:

    • Prepare three sets of samples at low and high concentrations:

      • Set 1 (Neat Solution): this compound and IS in the final reconstitution solvent.

      • Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then this compound and IS are added to the final extract.

      • Set 3 (Extracted Sample): Blank matrix is spiked with this compound and IS before the extraction process.

    • Analyze all samples by LC-MS/MS.

    • Calculations:

      • Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

      • Recovery = (Peak Response of Extracted Sample) / (Peak Response of Post-extraction Spike)

      • Matrix Effect (%) = (1 - Matrix Factor) * 100

Visualizations

Interference_Testing_Workflow cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis cluster_evaluation Evaluation Blank Blank Matrix Spike_Interferent Spike Potential Interferents Blank->Spike_Interferent QC_Low Low QC QC_Low->Spike_Interferent QC_High High QC QC_High->Spike_Interferent Process Sample Processing Spike_Interferent->Process LCMS LC-MS/MS Analysis Process->LCMS Compare Compare Results LCMS->Compare Assess Assess Acceptance Criteria Compare->Assess

Caption: Workflow for Interference Testing.

Troubleshooting_Interference Start Inaccurate/Imprecise Results Check_Matrix Investigate Matrix Effects? Start->Check_Matrix Optimize_Sample_Prep Optimize Sample Preparation (e.g., use SPE) Check_Matrix->Optimize_Sample_Prep Yes Check_CoMed Interference from Co-medications? Check_Matrix->Check_CoMed No Modify_Chroma Modify Chromatography Optimize_Sample_Prep->Modify_Chroma Resolved Issue Resolved Modify_Chroma->Resolved Test_CoMed Test QC Samples with Co-medications Check_CoMed->Test_CoMed Yes Check_CoMed->Resolved No Test_CoMed->Resolved

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Optimization of O-Desmethyl Quinidine Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of O-Desmethyl quinidine (B1679956) extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting O-Desmethyl quinidine from tissue samples?

A1: While specific protocols for this compound are not extensively documented, common methods for extracting alkaloids and other drug metabolites from tissues are applicable. These include:

  • Liquid-Liquid Extraction (LLE): A conventional method involving the partitioning of the analyte between two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with an appropriate solvent. This method is known for providing cleaner extracts compared to LLE.[1]

  • Modern Techniques: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are advanced methods that can offer faster extraction times and improved efficiency.[2][3][4]

Q2: Which solvent is best for extracting this compound?

A2: The choice of solvent is critical for efficient extraction. This compound is a metabolite of quinidine and is expected to be more polar. Therefore, polar organic solvents are generally preferred. A mixture of methanol (B129727) and chloroform (B151607) is often used for the extraction of metabolites from animal tissues.[5] For alkaloids in general, methanol has shown good recovery.[6] It is recommended to perform a solvent screening study to determine the optimal solvent or solvent mixture for your specific tissue type.

Q3: How can I improve the recovery of this compound from my tissue samples?

A3: To improve recovery, consider the following:

  • Tissue Homogenization: Ensure the tissue is thoroughly homogenized to increase the surface area for solvent interaction.

  • pH Adjustment: this compound is an alkaloid, and its extraction is pH-dependent. Adjusting the pH of the sample matrix can improve partitioning into the organic solvent. Generally, alkaloids are extracted in an alkaline medium.[7]

  • Optimization of Extraction Parameters: For techniques like MAE and UAE, optimizing parameters such as temperature, time, and solvent concentration is crucial for maximizing yield.[2][3][4]

  • Use of Internal Standards: Employing an internal standard can help to account for any loss of analyte during the extraction process.

Q4: I am observing high variability in my extraction efficiency. What could be the cause?

A4: High variability can stem from several factors:

  • Inconsistent Homogenization: Non-uniform tissue homogenization can lead to variable extraction efficiencies.

  • Sample Thawing: Allowing frozen samples to thaw before extraction can lead to degradation of the analyte.[5]

  • Matrix Effects: The tissue matrix itself can interfere with the extraction process. Different tissue types will have different compositions, potentially requiring method adjustments.

  • Pipetting Errors: Inaccurate pipetting of solvents or samples can introduce significant variability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, and mixtures thereof).[6]
Incomplete tissue homogenization.Ensure the tissue is completely disrupted. Consider using a more powerful homogenizer or increasing homogenization time.
Suboptimal pH.Optimize the pH of the sample homogenate to enhance the solubility of this compound in the extraction solvent.[7]
Insufficient extraction time or temperature.For methods like MAE or UAE, systematically vary the time and temperature to find the optimal conditions.[2][3][4]
Poor Reproducibility Inconsistent sample handling.Standardize all steps of the protocol, from tissue storage and thawing to homogenization and extraction.[5]
Matrix effects from the tissue.Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[1]
Instrument variability.Ensure all equipment (e.g., pipettes, centrifuges) is properly calibrated and maintained.
Co-extraction of Interfering Substances Low selectivity of the extraction method.Employ a more selective extraction technique like SPE with a specific sorbent for alkaloids.
Use of a non-selective solvent.Try a solvent system that is more specific for the target analyte.
Analyte Degradation High extraction temperatures.If using thermal methods like MAE, reduce the temperature or extraction time to prevent degradation.
Presence of degrading enzymes in the tissue.Perform the extraction at low temperatures (e.g., on ice) and consider adding enzyme inhibitors.
Exposure to light.Protect the samples from light, as some alkaloids are light-sensitive.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from general procedures for metabolite extraction from animal tissues.[5]

  • Tissue Preparation: Weigh a frozen tissue sample (e.g., 50 mg) and place it in a 2 mL microcentrifuge tube.

  • Homogenization: Add 500 µL of ice-cold methanol:chloroform (1:2 v/v) containing an internal standard. Homogenize the tissue thoroughly using a bead beater or a rotor-stator homogenizer.

  • Phase Separation: Add 200 µL of water to the homogenate and vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection: Carefully collect the upper aqueous layer (containing polar metabolites) and the lower organic layer. This compound is expected to be in the aqueous methanol phase.

  • Drying and Reconstitution: Evaporate the solvent from the collected phase under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization for specific tissue types and this compound.

  • Tissue Homogenization and Pre-treatment: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline). The homogenate may require centrifugation and filtration to remove particulates before loading onto the SPE cartridge.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge for alkaloids) with methanol followed by water or the equilibration buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove interfering substances. The composition of the wash solvent should be optimized to retain this compound while removing impurities.

  • Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., methanol containing a small percentage of formic acid or ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the extraction of quinine, a structurally similar alkaloid, which can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Modern Extraction Techniques for Quinine from Cinchona officinalis Bark [2][3][4]

Extraction MethodSolventTemperature (°C)Time (min)Yield (mg/g)
Microwave-Assisted Extraction (MAE)65% Ethanol130343.93 ± 0.11
Ultrasound-Assisted Extraction (UAE)61% Ethanol25152.81 ± 0.04
Soxhlet ExtractionMethanol with 20% diethyl amineBoiling point10 hours~2.2% by dry weight

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Tissue Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenization LLE Liquid-Liquid Extraction Homogenate->LLE SPE Solid-Phase Extraction Homogenate->SPE MAE Microwave-Assisted Extraction Homogenate->MAE UAE Ultrasound-Assisted Extraction Homogenate->UAE Extract Crude Extract LLE->Extract Clean_Extract Clean Extract SPE->Clean_Extract MAE->Extract UAE->Extract Extract->Clean_Extract Cleanup (optional) Final_Sample Final Sample for Analysis Clean_Extract->Final_Sample Evaporation & Reconstitution

Caption: General workflow for the extraction of this compound from tissue samples.

Troubleshooting_Logic Start Low Extraction Efficiency? Solvent Optimize Solvent System Start->Solvent Yes Homogenization Improve Homogenization Start->Homogenization Yes pH Adjust pH Start->pH Yes Method Consider Alternative Method (e.g., SPE, MAE) Start->Method Yes Reproducibility Poor Reproducibility? Start->Reproducibility No Standardize Standardize Protocol Reproducibility->Standardize Yes Cleanup Incorporate Cleanup Step Reproducibility->Cleanup Yes Calibrate Calibrate Equipment Reproducibility->Calibrate Yes

Caption: Decision tree for troubleshooting common extraction issues.

References

best practices for long-term storage of O-Desmethyl quinidine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of O-Desmethyl quinidine (B1679956) samples to ensure their stability and integrity for research purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid O-Desmethyl quinidine?

For long-term storage of solid this compound, it is recommended to store the material in a well-closed container at refrigerator temperatures (2-8°C) or frozen (≤ -15°C).[1] To minimize degradation, the sample should be protected from light and moisture.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be stored frozen to ensure stability. Specific recommendations are:

  • -80°C for up to 6 months.[2][3]

  • -20°C for up to 1 month.[2][3]

For optimal stability, solutions should be stored under a nitrogen atmosphere and protected from light.[2][3] It is also advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: My solid sample was left at room temperature for a few days. Is it still usable?

While short-term exposure to room temperature may not significantly degrade the solid material, it is crucial to assess the purity of the sample before use, especially if the experiment is sensitive to impurities. For critical applications, it is recommended to re-analyze the sample using a stability-indicating method, such as HPLC, to confirm its purity.

Q4: What are the signs of degradation in my this compound sample?

Visual signs of degradation can include a change in color (e.g., development of a brownish tint) or a change in the physical state of the powder. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary to accurately assess the purity of the sample.

Q5: What are the main factors that can cause degradation of this compound?

Based on the chemical structure and information on related compounds like quinidine, the main factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • pH: As a quinoline (B57606) derivative, this compound is susceptible to hydrolysis under acidic or alkaline conditions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Sample degradation due to improper storage or handling.1. Verify the storage conditions of your this compound sample. 2. Perform a purity check of the sample using a qualified analytical method (e.g., HPLC). 3. If degradation is confirmed, use a new, properly stored sample for subsequent experiments.
Visible changes in the sample (e.g., color change). Chemical degradation of the compound.Do not use the sample. Discard it according to your institution's chemical waste disposal procedures and obtain a fresh batch.
Difficulty dissolving the solid sample. The sample may have degraded or absorbed moisture.1. Ensure you are using the appropriate solvent and concentration as per the product datasheet. 2. If solubility issues persist with a previously soluble batch, it may be a sign of degradation. It is advisable to analyze the sample's purity.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Form Temperature Duration Additional Precautions
Solid2-8°CLong-termProtect from light and moisture. Store in a well-closed container.
Solid≤ -15°CLong-termProtect from light and moisture. Store in a well-closed container.[1]
In Solution-20°CUp to 1 monthProtect from light, store under nitrogen, avoid repeated freeze-thaw cycles.[2][3]
In Solution-80°CUp to 6 monthsProtect from light, store under nitrogen, avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability and purity of this compound. This method is based on established HPLC methods for quinidine and its metabolites and should be validated for your specific instrumentation and experimental needs.

1. Objective: To develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

2. Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

3. Reagents and Materials:

4. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at a suitable wavelength (e.g., 235 nm or 254 nm) or fluorescence detection (e.g., excitation at 340 nm, emission at 425 nm).

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO, followed by dilution with the mobile phase) to a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

6. Forced Degradation Studies (for method validation): To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound standard. This involves subjecting the compound to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 2-4 hours.

  • Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2-4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light for a specified duration.

After exposure, the stressed samples are diluted to the target concentration and analyzed by HPLC. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment receipt Receive O-Desmethyl Quinidine Sample initial_qc Initial Quality Control (Visual Inspection, Documentation Check) receipt->initial_qc storage_solid Solid Sample: 2-8°C or <= -15°C Protect from light and moisture initial_qc->storage_solid Store Solid weighing Weighing and Solution Preparation storage_solid->weighing storage_solution Solution Sample: -20°C or -80°C Protect from light, under N2 hplc_analysis HPLC Purity Analysis storage_solution->hplc_analysis Analyze Purity weighing->storage_solution Store Solution weighing->hplc_analysis Analyze Purity experiment Use in Experiment hplc_analysis->experiment If Purity is Acceptable degradation_pathways Potential Degradation Factors for this compound cluster_factors Degradation Stress Factors odmq This compound (Stable) light Light (UV/Visible) odmq->light heat Heat odmq->heat acid_base Acid/Base Hydrolysis odmq->acid_base oxidation Oxidation odmq->oxidation degraded_products Degradation Products (Reduced Purity and Potency) light->degraded_products heat->degraded_products acid_base->degraded_products oxidation->degraded_products

References

Validation & Comparative

A Comparative Analysis of O-Desmethyl Quinidine and Quinidine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties and antiarrhythmic efficacy of quinidine (B1679956) and its primary metabolite, O-Desmethyl quinidine. The information is compiled from preclinical and clinical research to support further investigation and drug development efforts.

Introduction

Quinidine, a Class Ia antiarrhythmic agent, has a long history in the management of cardiac arrhythmias.[1][2] It exerts its effects primarily by blocking sodium and potassium channels in cardiomyocytes, thereby prolonging the action potential duration and reducing cardiac excitability.[1][2][3] Quinidine is extensively metabolized in the liver, producing several metabolites, including this compound.[4] This guide focuses on the comparative efficacy of the parent drug, quinidine, and its O-Desmethyl metabolite, for which antiarrhythmic properties have been identified.

Comparative Efficacy

Direct comparative clinical trials evaluating the standalone efficacy of this compound in humans are limited. The available data is primarily derived from preclinical studies, including in vitro electrophysiological assessments and animal models. These studies suggest that while this compound possesses antiarrhythmic activity, its potency and pharmacokinetic profile differ from that of quinidine.

Electrophysiological Effects

A key in vitro study on canine Purkinje fibers demonstrated that both quinidine and this compound have significant effects on cardiac action potentials.[5] Both compounds were shown to depress the maximum upstroke velocity (Vmax) of the action potential, an indicator of sodium channel blockade.[5] Furthermore, both agents prolonged the action potential duration at 90% repolarization (APD90), a characteristic effect of Class Ia antiarrhythmics.[5] Notably, along with quinidine, 3-hydroxyquinidine, and dihydroquinidine (B8771983), this compound was among the agents that most significantly prolonged repolarization and were associated with the induction of early afterdepolarizations at long basic cycle lengths.[5]

Pharmacokinetic Profile

A comparative pharmacokinetic study in rabbits revealed significant differences between quinidine and its O-Desmethyl metabolite (referred to as 6'-hydroxycinchonine in the study).[6][7] The distribution of the O-Desmethyl metabolite was found to be slower and less extensive than that of quinidine.[6][7] The volume of distribution for the metabolite was approximately half that of quinidine.[6][7] The terminal half-life of this compound was considerably shorter than that of quinidine.[6][7] These pharmacokinetic differences have led to the suggestion that the O-demethylated metabolite may contribute minimally to the overall antiarrhythmic effects observed after the administration of quinidine in humans.[6][7]

Data Presentation

The following tables summarize the available quantitative data from preclinical studies comparing this compound and quinidine.

ParameterThis compound (6'-hydroxycinchonine)QuinidineSpecies/ModelReference
Pharmacokinetics
Terminal Half-life (t1/2β)65.4 ± 34.4 min132.4 ± 27.1 minRabbit[6][7]
Volume of Distribution (Vdβ)Approx. 50% of Quinidine's Vdβ-Rabbit[6][7]
Intercompartmental Distribution Ratio (k12/k21)Approx. 25% of Quinidine's ratio-Rabbit[6][7]
Total Body ClearanceSimilar to Quinidine-Rabbit[6][7]
Electrophysiology
Vmax Depression at 10 µM (BCL = 300 msec)Statistically significantStatistically significantCanine Purkinje fibers[5]
APD90 Prolongation at 10 µM (BCL = 4000 msec)Statistically significantStatistically significantCanine Purkinje fibers[5]
Induction of Early AfterdepolarizationsObserved at long BCLObserved at long BCLCanine Purkinje fibers[5]

BCL = Basic Cycle Length

Experimental Protocols

In Vitro Electrophysiology on Canine Purkinje Fibers

Objective: To compare the effects of quinidine and its metabolites on cardiac transmembrane action potentials.

Methodology:

  • Tissue Preparation: Purkinje fibers were obtained from the hearts of adult mongrel dogs.

  • Electrophysiological Recording: Standard microelectrode techniques were employed to record transmembrane action potentials.

  • Experimental Conditions: The preparations were superfused with a Tyrode's solution. Measurements were taken at various stimulation basic cycle lengths (BCLs) ranging from 300 to 8000 milliseconds.

  • Drug Application: Baseline measurements were recorded, followed by a 1-hour superfusion with a 10 µM concentration of either the test compound (quinidine or this compound) or a vehicle control.

  • Data Analysis: The maximum phase 0 upstroke slope of the action potential (Vmax) and the action potential duration at 90% repolarization (APD90) were measured and compared between baseline and post-drug application. The time constants for the onset of and recovery from frequency-dependent Vmax depression were also determined.[5]

Comparative Pharmacokinetics in Rabbits

Objective: To determine and compare the pharmacokinetic parameters of quinidine and this compound.

Methodology:

  • Animal Model: The study was conducted in rabbits.

  • Drug Administration: Equimolar doses of quinidine and this compound (6'-hydroxycinchonine) were administered as intravenous bolus injections.

  • Sample Collection: Blood samples were collected at various time points following drug administration.

  • Data Analysis: Blood concentration-time curves were generated for each compound. The data was fitted to a two-compartment open model to determine pharmacokinetic parameters, including half-life (t1/2α and t1/2β), volume of distribution (Vdβ), and intercompartmental distribution ratios (k12/k21).[6][7]

Visualizations

Signaling Pathway of Quinidine and this compound

Quinidine_Metabolite_Action cluster_membrane Cardiomyocyte Membrane cluster_drugs Na_channel Voltage-gated Na+ Channel (Nav1.5) Influx of Na+ AP_Depol Action Potential Depolarization Na_channel->AP_Depol Phase 0 Depolarization K_channel Voltage-gated K+ Channels Efflux of K+ AP_Repol Action Potential Repolarization K_channel->AP_Repol Repolarization Quinidine Quinidine Quinidine->Na_channel:p_in Block Quinidine->K_channel:p_out Block ODMQ O-Desmethyl quinidine ODMQ->Na_channel:p_in Block ODMQ->K_channel:p_out Block Experimental_Workflow A Isolate Canine Purkinje Fibers B Mount in Tissue Bath with Tyrode's Solution A->B C Record Baseline Action Potentials (Standard Microelectrode Technique) B->C D Superfuse with 10 µM Quinidine or this compound (1 hour) C->D E Record Action Potentials Post-Drug Application D->E F Analyze Data: - Vmax - APD90 - Frequency Dependence E->F

References

O-Desmethyl Quinidine: Unraveling Therapeutic Potential in a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new chemical entity's therapeutic potential is paramount. This guide sought to provide a comprehensive comparison of O-Desmethyl quinidine's performance against other alternatives, supported by robust preclinical experimental data. However, a thorough review of available scientific literature reveals a significant scarcity of preclinical studies specifically designed to validate the therapeutic potential of O-Desmethyl quinidine (B1679956) for any specific indication.

This document, therefore, adapts to the available data, presenting the limited knowledge on this compound, primarily in the context of its parent compound, quinidine. The focus will be on what is known about its electrophysiological properties and pharmacokinetics, followed by a broader overview of the preclinical validation landscape for antiarrhythmic drugs, for which quinidine serves as a classic example.

This compound: What the Preclinical Data Reveals

This compound, a major metabolite of the well-known antiarrhythmic drug quinidine, has been investigated to a limited extent. The available preclinical data focuses on its role as a metabolite and its electrophysiological effects in comparison to quinidine, rather than its independent therapeutic efficacy.

Below is a summary of the comparative data between this compound and its parent compound, quinidine.

ParameterThis compoundQuinidineKey Findings
Pharmacokinetics (in rabbits) Shorter terminal half-lifeLonger terminal half-lifeSuggests faster elimination of the metabolite.
Slower distributionFaster distributionIndicates less extensive tissue distribution for the metabolite.
Electrophysiology (in canine Purkinje fibers) Can cause early afterdepolarizations at long basic cycle lengthsCan cause early afterdepolarizations at long basic cycle lengthsBoth the metabolite and parent compound may contribute to proarrhythmic effects.
Antiarrhythmic Contribution Believed to contribute little to the overall antiarrhythmic effect of quinidine in humans.Primary contributor to the antiarrhythmic effect.The intrinsic activity of the metabolite may not be significant at therapeutic concentrations of quinidine.

The Preclinical Landscape for Antiarrhythmic Drug Validation

Given the limited data on this compound, we turn our attention to the established preclinical methodologies used to validate antiarrhythmic drugs like its parent compound, quinidine. These studies are crucial for determining a drug's efficacy and safety before it can be considered for human trials.

Key Preclinical Models for Arrhythmia Research

A variety of in vitro and in vivo models are employed to assess the therapeutic potential of antiarrhythmic compounds. The choice of model depends on the specific arrhythmia mechanism being investigated.[1][2][3]

Model TypeExamplesKey Applications
In Vitro Models Isolated cardiomyocytes (animal or human-derived), Cardiac tissue slices, Langendorff-perfused hearts, Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)- Elucidation of mechanisms of action at the cellular level.[4][5][6]- High-throughput screening of new compounds.[7]- Assessment of direct effects on cardiac action potentials and ion channels.
In Vivo Models (Small Animals) Mice, Rats, Rabbits, Guinea Pigs- Initial assessment of efficacy and safety in a whole-organism context.[2]- Genetic models of specific channelopathies.[3]- Pharmacokinetic and pharmacodynamic studies.
In Vivo Models (Large Animals) Dogs, Pigs, Goats- Models that more closely mimic human cardiac physiology and arrhythmia dynamics.[8][9]- Evaluation of drug effects on complex arrhythmias like atrial fibrillation.[1]- Preclinical safety and toxicology studies.

Experimental Protocols in Preclinical Cardiac Electrophysiology

Detailed experimental protocols are fundamental to the reproducibility and reliability of preclinical findings. Below are summaries of key methodologies.

In Vitro Electrophysiology: Patch Clamp
  • Objective: To study the effect of a compound on specific ion channels in isolated cardiomyocytes.

  • Methodology:

    • Cardiomyocytes are isolated from animal hearts or differentiated from hiPSCs.

    • A glass micropipette with a very small tip opening is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • Voltage-clamp or current-clamp recordings are performed to measure the activity of specific ion channels or the overall action potential, respectively.

    • The test compound (e.g., this compound) is perfused over the cell, and changes in ion channel currents or action potential parameters are recorded and analyzed.

Ex Vivo Electrophysiology: Langendorff-Perfused Heart
  • Objective: To assess the effects of a drug on the electrophysiology of an intact heart, free from systemic influences.

  • Methodology:

    • The heart is excised from an animal (e.g., rabbit, guinea pig) and mounted on a Langendorff apparatus.

    • The heart is retrogradely perfused through the aorta with an oxygenated physiological solution.

    • Monophasic action potential electrodes or multi-electrode arrays are placed on the epicardial or endocardial surface to record electrical activity.

    • The heart can be electrically paced to control the heart rate.

    • The test compound is added to the perfusate, and its effects on parameters such as action potential duration, conduction velocity, and refractory period are measured. Arrhythmias can also be induced to test the drug's efficacy in their suppression.[10][11]

In Vivo Electrophysiology in Animal Models
  • Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic risk of a compound in a living animal.[10]

  • Methodology:

    • Anesthetized animals (e.g., dogs, pigs) are instrumented for electrocardiogram (ECG) and intracardiac recordings.

    • Catheter electrodes are inserted into the heart chambers via blood vessels.

    • Programmed electrical stimulation protocols are used to induce arrhythmias.

    • The test compound is administered intravenously or orally.

    • The ability of the compound to prevent the induction of arrhythmias or to terminate existing arrhythmias is assessed. Continuous ECG monitoring is performed to detect any proarrhythmic events.[10][11]

Visualizing Key Concepts

To further illustrate the context of this compound and the preclinical validation process, the following diagrams are provided.

Quinidine_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Na+ Channel Phase0 Phase 0 Depolarization (Upstroke) Na_channel->Phase0 Decreases slope K_channel Voltage-gated K+ Channel APD Action Potential Duration (Repolarization) K_channel->APD Prolongs Quinidine Quinidine Quinidine->Na_channel Blocks Quinidine->K_channel Blocks ERP Effective Refractory Period Phase0->ERP Increases APD->ERP Increases Proarrhythmic_Effect Proarrhythmic Effect (Torsades de Pointes) APD->Proarrhythmic_Effect Excessive prolongation Antiarrhythmic_Effect Antiarrhythmic Effect ERP->Antiarrhythmic_Effect

Mechanism of Action of Class IA Antiarrhythmics like Quinidine.

Preclinical_Validation_Workflow cluster_invitro In Vitro / Ex Vivo Studies cluster_invivo In Vivo Studies cluster_decision Decision Point Target_ID Target Identification & Validation HCS High-Content Screening (e.g., hiPSC-CMs) Target_ID->HCS Electrophysiology Detailed Electrophysiology (Patch Clamp, Langendorff) HCS->Electrophysiology PK_PD Pharmacokinetics & Pharmacodynamics (Small Animals) Electrophysiology->PK_PD Efficacy Efficacy Models (Arrhythmia Induction) PK_PD->Efficacy Safety Safety & Toxicology (GLP Studies) Efficacy->Safety Go_NoGo Go/No-Go for Clinical Trials Safety->Go_NoGo

References

A Comparative Safety and Toxicity Assessment: O-Desmethyl Quinidine vs. Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety and toxicity profiles of the antiarrhythmic drug quinidine (B1679956) and its primary metabolite, O-Desmethyl quinidine. While comprehensive comparative data remains limited, this document synthesizes available preclinical findings and outlines standard experimental protocols for a thorough toxicological assessment.

Executive Summary

Quinidine, a class Ia antiarrhythmic agent, is well-known for its potential cardiotoxicity, primarily the prolongation of the QT interval, which can lead to life-threatening arrhythmias such as Torsades de Pointes (TdP). Its clinical use is also associated with a range of other adverse effects, collectively known as cinchonism. This compound is an active metabolite of quinidine, and understanding its toxicological profile is crucial for a complete safety assessment of the parent drug. Available data suggests that this compound shares some of the arrhythmogenic potential of quinidine, although a comprehensive head-to-head comparison of their broader toxicities is not well-documented in publicly available literature.

Comparative Quantitative Data

Direct comparative toxicity data for this compound and quinidine is scarce. The following table summarizes the most relevant available data.

ParameterThis compoundQuinidineSource
In Vitro Electrophysiology (Canine Purkinje Fibers) [1]
Effect on Action Potential Duration (APD90)Prolongation, greatest at long cycle lengthsProlongation, greatest at long cycle lengths[1]
Induction of Early Afterdepolarizations (EADs)Observed at long cycle lengthsObserved at long cycle lengths[1]
In Vivo Acute Toxicity [2]
Oral LD50 (Rat)Data not available263 mg/kg[2]
hERG Channel Blockade [3][4]
IC50Data not available~3.0 µM (in Xenopus oocytes)[4]

In-Depth Toxicity Profiles

Cardiotoxicity

The primary safety concern for both quinidine and its metabolites is cardiotoxicity, specifically the potential to induce arrhythmias.

Quinidine: The cardiotoxic effects of quinidine are primarily attributed to its blockade of cardiac ion channels. It inhibits the fast inward sodium current (INa) and several potassium currents, including the rapid component of the delayed rectifier potassium current (IKr), which is mediated by the hERG channel.[5][6] Blockade of IKr delays ventricular repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[2] This prolongation increases the risk of developing TdP, a polymorphic ventricular tachycardia that can be fatal.[2]

This compound: An in vitro study on canine Purkinje fibers demonstrated that this compound, along with other major metabolites of quinidine, contributes to the electrophysiological effects of the parent drug.[1] Notably, this compound was shown to prolong the action potential duration and cause early afterdepolarizations, particularly at long cycle lengths.[1] This suggests that this compound possesses intrinsic pro-arrhythmic potential and may contribute to the arrhythmogenic effects observed during quinidine therapy.[1]

General and Other Toxicities

Quinidine:

  • Cinchonism: A syndrome characterized by tinnitus, headache, dizziness, and gastrointestinal disturbances (nausea, vomiting, diarrhea).[7]

  • Hepatotoxicity: Can cause liver injury, which is often associated with hypersensitivity reactions.[8]

  • Hematological Effects: May induce thrombocytopenia.

  • Drug Interactions: As an inhibitor of CYP2D6 and P-glycoprotein, quinidine can significantly alter the pharmacokinetics of co-administered drugs.[7]

This compound: There is a lack of publicly available data on the general toxicity profile of this compound, including its potential for cinchonism, hepatotoxicity, or hematological effects.

Experimental Protocols

To facilitate further research and a more direct comparison, the following are detailed methodologies for key toxicological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the concentration at which a substance reduces the viability of a cell culture by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2 for liver cytotoxicity, or a relevant cardiac cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with serial dilutions of this compound and quinidine for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize several tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and molten top agar (B569324) (with or without S9 mix) and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the test compound with the bacterial culture and S9 mix (or buffer) before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vitro Cardiotoxicity Assessment: hERG Patch-Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the IKr current mediated by the hERG potassium channel.

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Patch-Clamp Recording: Employ the whole-cell patch-clamp technique to record hERG currents from single cells.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

  • Compound Application: Perfuse the cells with increasing concentrations of this compound and quinidine.

  • Data Acquisition: Measure the peak tail current at each concentration after a steady-state block has been achieved.

  • Data Analysis: Calculate the percentage of current inhibition for each concentration relative to the baseline current. Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Visualizations

Signaling Pathway and Experimental Workflows

Quinidine_Cardiotoxicity_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects cluster_ecg ECG Manifestations cluster_arrhythmia Arrhythmogenesis quinidine Quinidine / this compound na_channel Nav1.5 (Sodium Channel) quinidine->na_channel Blocks k_channel hERG (Potassium Channel) quinidine->k_channel Blocks slowed_depolarization Slowed Depolarization (Phase 0) na_channel->slowed_depolarization prolonged_repolarization Prolonged Repolarization (Phase 3) k_channel->prolonged_repolarization qt_prolongation QT Interval Prolongation prolonged_repolarization->qt_prolongation eads Early Afterdepolarizations (EADs) qt_prolongation->eads tdp Torsades de Pointes (TdP) eads->tdp

Caption: Mechanism of Quinidine-Induced Cardiotoxicity.

Toxicity_Assay_Workflow cluster_cytotoxicity In Vitro Cytotoxicity (MTT Assay) cluster_genotoxicity Genotoxicity (Ames Test) cluster_cardiotoxicity In Vitro Cardiotoxicity (hERG Assay) c1 Seed Cells in 96-well plate c2 Treat with Test Compounds c1->c2 c3 Add MTT Reagent c2->c3 c4 Solubilize Formazan c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate IC50 c5->c6 g1 Prepare Bacterial Strains (+/- S9 Mix) g2 Expose to Test Compounds g1->g2 g3 Plate on Minimal Agar g2->g3 g4 Incubate for 48-72h g3->g4 g5 Count Revertant Colonies g4->g5 g6 Assess Mutagenic Potential g5->g6 h1 Use hERG-expressing Cells h2 Whole-cell Patch-Clamp h1->h2 h3 Apply Voltage Protocol h2->h3 h4 Perfuse with Test Compounds h3->h4 h5 Measure hERG Tail Current h4->h5 h6 Determine IC50 h5->h6

Caption: Standard Experimental Workflows for Toxicity Assessment.

References

O-Desmethyl Quinidine Cross-Reactivity in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of O-Desmethyl quinidine (B1679956), a primary metabolite of the antiarrhythmic drug quinidine, in various immunoassay formats. Understanding the degree of cross-reactivity is crucial for accurately interpreting therapeutic drug monitoring results and for the development of specific antibody-based assays. This document summarizes quantitative data, details experimental protocols, and provides visual representations of immunoassay workflows.

Cross-Reactivity Data Summary

The cross-reactivity of O-Desmethyl quinidine and other relevant metabolites varies significantly across different immunoassay platforms. The following table summarizes the available quantitative data from commercial assays and literature.

Immunoassay PlatformCompoundConcentration Tested (µg/mL)% Cross-Reactivity
Particle-Enhanced Turbidimetric Immunoassay (PETIA) O-Desmethylquinidine5.016.8%[1]
3-Hydroxyquinidine5.01.3%[1]
Quinidine-N-oxide5.065.6%[1]
2-Oxoquinidinone5.07.6%[1]
10, 11-Dihydroquinidinediol5.012.5%[1]
Fluorescence Polarization Immunoassay (FPIA) O-DesmethylquinidineNot Specified43.5%[2]
Quinidine-N-oxideNot Specified13.5%[2]
3-S-hydroxyquinidineNot Specified11%[2]
2'-oxoquinidineNot Specified3%[2]

Data for ELISA, CEDIA, and EMIT assays regarding this compound cross-reactivity were not available in the provided search results.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing cross-reactivity studies. Below are generalized protocols for the key immunoassay formats discussed.

Particle-Enhanced Turbidimetric Immunoassay (PETIA)

This method, utilized in the Thermo Fisher Scientific QMS® Quinidine assay, is a homogeneous immunoassay based on the competition between the drug in the sample and a drug-coated microparticle for a limited number of antibody binding sites.[1]

Principle: In the absence of free quinidine in a sample, the anti-quinidine antibody binds to the quinidine-coated microparticles, causing them to agglutinate. This agglutination is measured as a change in absorbance. When a sample containing quinidine is introduced, the free drug competes for antibody binding sites, thereby inhibiting the agglutination of the microparticles. The rate of absorbance change is inversely proportional to the concentration of quinidine in the sample.[1]

General Procedure:

  • Reagent Preparation: The assay consists of a reagent with anti-quinidine monoclonal antibodies (mouse) and a second reagent containing quinidine-coated microparticles.[1]

  • Sample Incubation: The sample (serum or plasma) is mixed with the anti-quinidine antibody reagent.

  • Competitive Reaction: The quinidine-coated microparticle reagent is added to the mixture. The quinidine from the sample and the quinidine on the microparticles compete to bind with the antibodies.

  • Measurement: The rate of change in absorbance is measured photometrically by an automated clinical chemistry analyzer.

  • Quantification: A calibration curve is generated using calibrators with known quinidine concentrations to determine the quinidine concentration in the unknown samples.[1]

Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that relies on the change in the polarization of fluorescent light.

Principle: A fluorescein-labeled quinidine derivative (tracer) competes with unlabeled quinidine from the sample for binding sites on a quinidine-specific antibody. When the tracer is unbound and rotates freely in solution, it emits depolarized light upon excitation with polarized light. When the tracer is bound to the larger antibody molecule, its rotation is slowed, and it emits a higher degree of polarized light. The degree of fluorescence polarization is inversely proportional to the concentration of quinidine in the sample.[2]

General Procedure:

  • Reagent Preparation: Reagents include a quinidine-specific antibody, a fluorescein-labeled quinidine tracer, and calibrators.

  • Competitive Binding: The serum or plasma sample is incubated with the antibody and the tracer.

  • Measurement: The fluorescence polarization is measured using a dedicated FPIA analyzer (e.g., Abbott TDx™). The instrument excites the solution with polarized light and measures the polarization of the emitted light.

  • Quantification: A standard curve is generated using the calibrators, and the concentration of quinidine in the patient samples is determined by interpolation from this curve.

Immunoassay Workflow Visualizations

The following diagrams illustrate the fundamental principles of competitive immunoassays.

Competitive_Immunoassay cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Analyte_low Analyte (e.g., this compound) Antibody_low Antibody Analyte_low->Antibody_low Less Competition Labeled_Analyte_low Labeled Analyte Labeled_Analyte_low->Antibody_low Binds to Antibody Bound_Complex_low High Signal (Low Analyte) Antibody_low->Bound_Complex_low Analyte_high Analyte (e.g., this compound) Antibody_high Antibody Analyte_high->Antibody_high High Competition Labeled_Analyte_high Labeled Analyte Labeled_Analyte_high->Antibody_high Binding Inhibited Bound_Complex_high Low Signal (High Analyte) Antibody_high->Bound_Complex_high

Principle of Competitive Immunoassay.

Immunoassay_Workflow Sample Patient Sample (Serum/Plasma) Incubation Incubation (Competitive Binding) Sample->Incubation Reagents Assay Reagents (Antibody, Labeled Analyte) Reagents->Incubation Detection Signal Detection (e.g., Turbidity, Fluorescence Polarization) Incubation->Detection Analysis Data Analysis (Comparison to Calibrators) Detection->Analysis Result Analyte Concentration Analysis->Result

General Workflow of a Homogeneous Immunoassay.

References

A Comparative Analysis of the Pharmacokinetic Profiles of O-Desmethyl Quinidine and 3-Hydroxyquinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two major metabolites of the antiarrhythmic drug quinidine (B1679956): O-Desmethyl quinidine and 3-hydroxyquinidine (B22111). Understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these metabolites is crucial for a comprehensive assessment of quinidine's overall therapeutic and toxicological profile. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and visualizes the metabolic pathways and analytical workflows involved.

Quantitative Pharmacokinetic Data

Direct comparative human pharmacokinetic data for this compound and 3-hydroxyquinidine is limited in the available literature. While robust human data exists for 3-hydroxyquinidine, a major and pharmacologically active metabolite, detailed human pharmacokinetic parameters for this compound are not well-documented. The following tables present the available data to facilitate a comparative understanding.

Table 1: Human Pharmacokinetic Parameters of 3-Hydroxyquinidine

ParameterValueStudy PopulationSource
Volume of Distribution (Vd)0.99 ± 0.47 L/kgHealthy Volunteers[1][2]
Elimination Rate Constant (kmu)0.0030 ± 0.0002 min⁻¹Healthy Volunteers[1][2]
Elimination Half-life (t½)~12 hoursAdults[3]

Table 2: Animal (Rabbit) Pharmacokinetic Parameters of this compound (6'-hydroxycinchonine)

ParameterThis compoundQuinidine (for comparison)Source
Terminal Half-life (t½β)65.4 ± 34.4 min132.4 ± 27.1 min[4][5]
Volume of Distribution (Vdβ)Approx. 50% of Quinidine's Vdβ-[4][5]
Total Body ClearanceSimilar to Quinidine-[4][5]

Note: The data for this compound is derived from a study in rabbits and may not be directly extrapolated to humans. Limited human data suggests that this compound likely contributes minimally to the antiarrhythmic effects of quinidine[4][5].

Metabolic Pathway of Quinidine

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme[3]. The formation of 3-hydroxyquinidine and this compound are two of the principal metabolic routes.

Quinidine_Metabolism Metabolic Pathway of Quinidine Quinidine Quinidine CYP3A4 CYP3A4 (Liver) Quinidine->CYP3A4 Metabolite1 3-Hydroxyquinidine (Active Metabolite) CYP3A4->Metabolite1 Hydroxylation Metabolite2 This compound (Active in animal models) CYP3A4->Metabolite2 O-demethylation

Figure 1: Quinidine Metabolism via CYP3A4.

Experimental Protocols

The quantification of this compound and 3-hydroxyquinidine in biological matrices is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Experimental Protocol for Metabolite Quantification in Plasma

This protocol provides a generalized workflow for the simultaneous determination of quinidine and its metabolites.

  • Sample Preparation:

    • To a 1 mL plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ether and dichloromethane) to separate the analytes from plasma proteins.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the analytical system.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the compounds. The exact composition and gradient can be optimized.

    • Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

    • Detection: A UV or fluorescence detector is used to monitor the column effluent at a specific wavelength.

  • Mass Spectrometric Detection (LC-MS/MS):

    • For higher sensitivity and selectivity, the HPLC system is coupled to a tandem mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed to specifically detect and quantify the parent and product ions of each analyte and the internal standard.

  • Data Analysis:

    • Standard curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • The concentrations of the metabolites in the plasma samples are then determined from the standard curve.

Experimental_Workflow Experimental Workflow for Pharmacokinetic Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data_analysis Data Interpretation Plasma Plasma Sample Collection Spike Spike with Internal Standard Plasma->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation (e.g., C18 column) Recon->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS StdCurve Standard Curve Generation MS->StdCurve Quant Quantification of Metabolites StdCurve->Quant PK Pharmacokinetic Parameter Calculation Quant->PK

Figure 2: Pharmacokinetic Analysis Workflow.

Discussion and Conclusion

The available data indicates that 3-hydroxyquinidine is a significant metabolite of quinidine in humans, with a relatively long elimination half-life of approximately 12 hours, suggesting its potential contribution to the overall pharmacological effect of the parent drug[3]. In contrast, while this compound has shown pharmacological activity in animal models, its pharmacokinetic profile in humans is not well-characterized, and current evidence suggests its contribution to the clinical effects of quinidine may be limited[4][5][6].

The primary metabolic pathway for the formation of both metabolites involves the CYP3A4 enzyme, highlighting the potential for drug-drug interactions with inhibitors or inducers of this enzyme. The experimental protocols outlined provide a robust framework for the accurate quantification of these metabolites, which is fundamental for further pharmacokinetic and pharmacodynamic research.

Future studies focusing on the detailed pharmacokinetic profiling of this compound in humans are warranted to fully elucidate its role in the clinical pharmacology of quinidine. Such studies would enable a more direct and comprehensive comparison with 3-hydroxyquinidine and provide a clearer understanding of the contribution of each metabolite to the therapeutic and adverse effects of quinidine.

References

O-Desmethyl Quinidine: A Comparative Analysis of its Potential as a Biomarker for Quinidine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of O-Desmethyl quinidine (B1679956) and other potential biomarkers for monitoring quinidine metabolism. The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate biomarker for their specific applications, supported by experimental data and detailed methodologies.

Introduction to Quinidine Metabolism

Quinidine, a class Ia antiarrhythmic agent, is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP3A4.[1][2] This metabolic process results in the formation of several metabolites, with 3-hydroxyquinidine (B22111) being the most abundant.[3][4] Another notable metabolite is O-Desmethyl quinidine, also known as cupreidine (B22110) or 6'-hydroxycinchonine.[5] The efficiency of quinidine metabolism can vary significantly among individuals, necessitating the use of reliable biomarkers to guide therapeutic drug monitoring and assess drug-drug interactions. A suitable biomarker should be readily measurable, and its formation should directly and consistently reflect the rate of the parent drug's metabolism.

Biomarker Performance Comparison

The validation of a biomarker is a critical process that involves assessing its analytical performance and clinical relevance.[6][7][8] This section compares this compound with the major metabolite, 3-hydroxyquinidine, as potential biomarkers for quinidine metabolism.

ParameterThis compound3-HydroxyquinidineRationale for Comparison
Primary Metabolic Enzyme CYP-mediated (specific isozyme less defined in literature)Predominantly CYP3A4[1]A biomarker's utility is enhanced if it is formed by a single, well-characterized enzyme, as this provides a more direct measure of that enzyme's activity.
Pharmacokinetic Profile Slower distribution than quinidine[5]Formation is a specific probe for CYP3A4 activity[1]The rate of formation and elimination of a biomarker influences its utility in reflecting real-time metabolic activity.
Plasma Concentrations Generally lower than 3-hydroxyquinidineMajor metabolite with significant plasma concentrations[3][4][6]Higher concentrations can facilitate more accurate and reliable quantification.
Validation as a Biomarker Limited direct validation studies foundValidated as a specific in vivo index of CYP3A4 activity[1]Extensive validation provides greater confidence in a biomarker's reliability and applicability.
Antiarrhythmic Activity Intrinsically active, but likely contributes little to overall effect[5][7]Possesses antiarrhythmic activity[6]The pharmacological activity of a metabolite can be a confounding factor if the biomarker is used to predict the therapeutic effect of the parent drug.

Table 1: Comparison of this compound and 3-Hydroxyquinidine as Biomarkers for Quinidine Metabolism.

Quantitative Data Summary

The following table summarizes key quantitative data from pharmacokinetic studies of quinidine and its principal metabolites. These data are essential for understanding the relative abundance and clearance of each potential biomarker.

CompoundMean Plasma Concentration (at steady state)Formation Rate Constant (kmf)Elimination Rate Constant (kmu)
Quinidine2.89 ± 0.50 mg/L--
3-Hydroxyquinidine0.83 ± 0.36 mg/L0.0012 ± 0.0005 min-10.0030 ± 0.0002 min-1
Quinidine N-oxide0.40 ± 0.13 mg/L0.00012 ± 0.00003 min-10.0063 ± 0.0008 min-1
This compoundNot consistently reported in comparative studiesNot consistently reported in comparative studiesNot consistently reported in comparative studies

Table 2: Steady-State Plasma Concentrations and Kinetic Parameters of Quinidine and its Metabolites. Data extracted from Rakhit et al. (1984).[4]

Experimental Protocols

Accurate quantification of quinidine and its metabolites is crucial for biomarker validation. Below are detailed methodologies for commonly used analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quinidine and Metabolites

This method is suitable for the simultaneous quantification of quinidine, 3-hydroxyquinidine, and other metabolites in plasma.

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., cinchonine).

    • Perform a liquid-liquid extraction using a suitable organic solvent mixture (e.g., 3 mL of a 3:1 mixture of diethyl ether and dichloromethane).

    • Vortex the mixture for 1 minute and centrifuge at 2000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Silica-based column (e.g., µPorasil, 10 µm, 30 cm x 3.9 mm).

    • Mobile Phase: A mixture of methanol, 1 N ammonium (B1175870) nitrate, and 2 N ammonium hydroxide (B78521) (e.g., 28:1:1 v/v/v).

    • Flow Rate: 2.0 mL/min.

    • Detection: Fluorescence detector with excitation at 330 nm and emission at 445 nm.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quinidine and Metabolites

This method offers higher sensitivity and specificity for the quantification of quinidine and its metabolites.

  • Sample Preparation:

    • To 50 µL of plasma, add an internal standard (e.g., a deuterated analog of quinidine).

    • Perform protein precipitation by adding 200 µL of acetonitrile (B52724).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Inject a small volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for quinidine and each metabolite.

Visualizations

Signaling Pathway of Quinidine Metabolism

Quinidine_Metabolism cluster_metabolites Major Metabolites Quinidine Quinidine CYP3A4 CYP3A4 (Primary Enzyme) Quinidine->CYP3A4 Hepatic Metabolism Metabolites Metabolites CYP3A4->Metabolites 3-Hydroxyquinidine 3-Hydroxyquinidine Metabolites->3-Hydroxyquinidine Major O-Desmethyl_quinidine This compound Metabolites->O-Desmethyl_quinidine Minor Quinidine_N-oxide Quinidine N-oxide Metabolites->Quinidine_N-oxide Minor

Caption: CYP3A4-mediated metabolism of quinidine.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (e.g., LC-MS/MS) Assay_Validation Assay Validation (Accuracy, Precision, etc.) Assay_Development->Assay_Validation Patient_Samples Collection of Patient Samples (Plasma, Urine) Biomarker_Quantification Biomarker Quantification Patient_Samples->Biomarker_Quantification Correlation_Analysis Correlation with Quinidine Dose/ Metabolic Ratio Biomarker_Quantification->Correlation_Analysis

Caption: Workflow for biomarker validation.

Conclusion

Based on the available evidence, 3-hydroxyquinidine is a well-validated and robust biomarker for quinidine metabolism, specifically reflecting the activity of the CYP3A4 enzyme.[1] Its high plasma concentrations and the specificity of its formation make it a superior choice for most clinical and research applications. While this compound is a known metabolite, there is a lack of comprehensive validation studies to support its routine use as a primary biomarker for quinidine metabolism. Further research is warranted to fully elucidate the enzymatic pathways responsible for this compound formation and to rigorously assess its performance characteristics as a biomarker. For drug development professionals, focusing on 3-hydroxyquinidine as a biomarker for assessing CYP3A4-mediated drug-drug interactions with quinidine is the recommended approach.

References

In Vitro Potency of O-Desmethyl Quinidine: A Comparative Guide for Class I Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the potency of O-Desmethyl quinidine (B1679956), a primary metabolite of quinidine, with other established Class I antiarrhythmic drugs. The data presented herein is intended to inform preclinical research and drug development efforts in the field of cardiac electrophysiology.

Comparative Potency on Cardiac Sodium Channels (NaV1.5)

Class I antiarrhythmic agents exert their therapeutic effect primarily by blocking the voltage-gated sodium channel NaV1.5, which is responsible for the rapid depolarization phase of the cardiac action potential. The potency of this blockade is a critical determinant of a drug's antiarrhythmic efficacy and potential for proarrhythmic side effects. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

For a comprehensive comparison, the following table summarizes the reported IC50 values for several well-established Class I antiarrhythmic drugs against the peak NaV1.5 current.

DrugClassIC50 (µM) for Peak NaV1.5 Current Block
Quinidine Ia28.9 ± 2.2
Procainamide Ia~20.3 (estimated)
Lidocaine Ib2.9
Mexiletine Ib47.0 ± 5.4
Flecainide Ic5.5 ± 0.8

Note: The IC50 value for Procainamide is an estimation based on findings that it is approximately sevenfold less potent than Lidocaine.

Experimental Protocols

The data presented in this guide are derived from standard in vitro electrophysiological assays. The following are detailed methodologies for the key experiments cited.

Standard Microelectrode Technique for Action Potential Recording in Purkinje Fibers

This technique is utilized to assess the effect of compounds on the cardiac action potential, including the maximum upstroke velocity (Vmax), which is a surrogate for sodium channel function.

  • Tissue Preparation: Canine cardiac Purkinje fibers are dissected from the ventricles and mounted in a tissue bath.

  • Superfusion: The tissue is continuously superfused with a Tyrode's solution (containing in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 11.8 NaHCO3, and 5.5 glucose, bubbled with 95% O2 and 5% CO2) maintained at 37°C.

  • Intracellular Recording: A sharp glass microelectrode filled with 3 M KCl is inserted into a Purkinje fiber cell to record the transmembrane potential.

  • Stimulation: The preparation is stimulated at a constant cycle length (e.g., 1000 ms) using bipolar silver electrodes.

  • Data Acquisition: Action potentials are recorded and digitized. The maximum rate of depolarization (Vmax) is calculated as the first derivative of the action potential upstroke.

  • Drug Application: After a baseline recording period, the tissue is superfused with a solution containing the test compound at the desired concentration. Recordings are taken after a specified equilibration period.

Whole-Cell Patch-Clamp for Measuring NaV1.5 Current

The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the cell membrane, providing a precise quantification of ion channel blockade.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.5 channel are cultured under standard conditions.

  • Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Patch-Clamp Recording:

    • A glass micropipette with a resistance of 2-4 MΩ is used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -120 mV.

  • Voltage Protocol: To elicit the peak sodium current, the cell is depolarized to various test potentials (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 20 ms).

  • Data Analysis: The peak inward current at each test potential is measured. The concentration-response curve for a test compound is generated by applying increasing concentrations of the drug and measuring the corresponding reduction in the peak sodium current. The IC50 value is then calculated by fitting the data to the Hill equation.

Signaling Pathways and Mechanisms of Action

Class I antiarrhythmics, including O-Desmethyl quinidine, primarily target the α-subunit of the NaV1.5 channel. By binding to the channel, these drugs reduce the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decrease in the rate and magnitude of depolarization, slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

The following diagram illustrates the general mechanism of action for Class I antiarrhythmic drugs.

ClassI_Antiarrhythmic_Mechanism cluster_membrane Cardiomyocyte Membrane cluster_states Channel States cluster_drugs Class I Antiarrhythmics NaV15 NaV1.5 Channel Depolarization Depolarization (Phase 0) NaV15->Depolarization Mediates Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivated->Resting Repolarization Drug This compound & Other Class I Drugs Drug->NaV15 Binds to channel SlowerConduction Slower Conduction Velocity Depolarization->SlowerConduction Is slowed by Drug Binding Repolarization Repolarization AntiarrhythmicEffect Antiarrhythmic Effect SlowerConduction->AntiarrhythmicEffect Leads to

References

A Comparative Analysis of Off-Target Effects: O-Desmethyl Quinidine vs. Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the off-target pharmacological profiles of the antiarrhythmic drug quinidine (B1679956) and its primary active metabolite, O-desmethyl quinidine. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of their respective mechanisms and potential for adverse effects.

Pharmacological Profiles

Quinidine is a class Ia antiarrhythmic agent, primarily exerting its therapeutic effect by blocking voltage-gated sodium (Na+) channels and various potassium (K+) channels involved in cardiac action potential propagation. This compound, its major plasma metabolite, is also pharmacologically active and contributes to both the therapeutic and toxic effects of the parent drug. While sharing a primary mechanism of action with quinidine, this compound exhibits a distinct pharmacological profile, including its off-target activities.

Comparative Off-Target Activity

The following table summarizes the inhibitory activities of quinidine and this compound against a panel of off-target enzymes and ion channels. The data highlights differences in potency and selectivity, which can have significant implications for drug-drug interactions and overall safety profiles.

TargetQuinidine IC50 (µM)This compound IC50 (µM)Fold Difference (Quinidine vs. This compound)
Cytochrome P450 Enzymes
CYP2D60.382.56.6x more potent
CYP3A419562.9x more potent
Potassium Channels
hERG (IKr)0.941.11.2x more potent

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency.

Experimental Methodologies

The data presented in this guide are derived from established in vitro experimental protocols designed to assess drug-target interactions.

1. Cytochrome P450 Inhibition Assay

This assay evaluates the potential of a test compound to inhibit the metabolic activity of specific cytochrome P450 (CYP) enzymes.

  • Principle: Recombinant human CYP enzymes are incubated with a fluorescent probe substrate that is converted into a fluorescent product by the active enzyme. The test compound is added at various concentrations to determine its inhibitory effect on this conversion.

  • Procedure:

    • Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) are pre-incubated with the test compound (quinidine or this compound) in a multi-well plate.

    • A fluorescent probe substrate specific for the CYP isoform is added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • The formation of the fluorescent product is measured over time using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the percent inhibition against the log of the test compound concentration.

2. hERG Channel Patch-Clamp Electrophysiology Assay

This assay assesses the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical off-target interaction linked to drug-induced cardiac arrhythmias.

  • Principle: Whole-cell patch-clamp recordings are used to measure the IKr current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 cells).

  • Procedure:

    • Cells stably expressing the hERG channel are cultured.

    • A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • A specific voltage protocol is applied to the cell to elicit hERG channel currents.

    • The test compound is perfused onto the cell at increasing concentrations.

    • The inhibition of the hERG current is measured at each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a logistic equation.

Visualizing Experimental and Logical Relationships

The following diagrams illustrate the workflow of the described experimental assays and the logical relationship in comparing the off-target effects.

G cluster_cyto CYP450 Inhibition Assay Workflow A Recombinant CYP Enzyme C Pre-incubation A->C B Test Compound (Quinidine or this compound) B->C D Add Fluorescent Probe Substrate C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the Cytochrome P450 inhibition assay.

G cluster_herg hERG Patch-Clamp Assay Workflow H hERG-expressing Cell Line I Whole-cell Patch-Clamp H->I J Apply Voltage Protocol I->J K Record Baseline hERG Current J->K L Perfuse Test Compound K->L M Record Inhibited hERG Current L->M N Calculate IC50 M->N

Caption: Workflow for the hERG patch-clamp electrophysiology assay.

G cluster_comp Comparative Off-Target Assessment P Quinidine R Off-Target Screen (e.g., CYP Panel, hERG) P->R Q This compound Q->R S Quantitative Data (IC50 values) R->S T Comparative Analysis S->T

Caption: Logical flow for comparing off-target effects.

Comparative Analysis of the Arrhythmogenic Potential of Quinidine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the electrophysiological effects, experimental data, and underlying mechanisms of quinidine (B1679956) and its primary metabolites.

This guide provides a detailed comparative study of the arrhythmogenic potential of the class I antiarrhythmic drug quinidine and its principal metabolites: 3-hydroxyquinidine (B22111), quinidine-N-oxide, O-desmethylquinidine, 2'-oxoquinidinone, and the common impurity dihydroquinidine (B8771983). The information presented is intended for researchers, scientists, and drug development professionals working in the fields of cardiology, pharmacology, and toxicology.

Executive Summary

Quinidine's use in clinical practice has been curtailed due to its potential to induce life-threatening arrhythmias, most notably Torsades de Pointes (TdP). This proarrhythmic effect is intrinsically linked to its action on various cardiac ion channels. Following administration, quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites that are also pharmacologically active.[1][2] Understanding the arrhythmogenic potential of these metabolites is crucial for a comprehensive assessment of quinidine's cardiac safety profile. This guide synthesizes experimental data to compare the electrophysiological effects of quinidine and its metabolites, providing a framework for further research and drug development.

Data Presentation: Electrophysiological Effects

The arrhythmogenic potential of quinidine and its metabolites is primarily determined by their effects on cardiac ion channels, which in turn alter the cardiac action potential. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Comparative Effects on Action Potential Parameters

CompoundConcentrationVmax DepressionAPD90 ProlongationERP ProlongationInduction of EADsReference
Quinidine 50 µM45.9 ± 1.6%Observed at low concentration/frequencyObserved at low concentration/frequencyYes, at long BCL[3]
3-Hydroxyquinidine 50 µM26.7 ± 2.6%Concentration-dependentConcentration-dependentLower incidence than quinidine[3]
Quinidine-N-Oxide 10 µMNo significant changeSignificant at long BCL-No[4]
O-Desmethylquinidine 10 µMSignificant at short BCLSignificant at long BCL-Yes, at long BCL[4]
2'-Oxoquinidinone 10 µMSignificant at short BCLSignificant at long BCL-No[4]
Dihydroquinidine 10 µMSignificant at short BCLSignificant at long BCL-Yes, at long BCL[4]

Vmax: Maximum upstroke velocity of the action potential (reflects sodium channel function). APD90: Action potential duration at 90% repolarization. ERP: Effective refractory period. EADs: Early afterdepolarizations. BCL: Basic cycle length.

Table 2: Comparative IC50 Values for Cardiac Ion Channel Blockade

CompoundIKr (hERG)INa (Nav1.5)IKsICaL (Cav1.2)Kv1.5Reference
Quinidine 0.41 µM28.9 µMSignificant BlockSignificant Block10 µM[5][6]
3-Hydroxyquinidine ------
Quinidine-N-Oxide -----No definite pharmacological activity shown up to 16 mg/l[7]
O-Desmethylquinidine ------
2'-Oxoquinidinone ------
Dihydroquinidine ------

IC50 values represent the concentration of the compound required to inhibit 50% of the specific ion current. Data for all metabolites on all channels is not consistently available in the literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of quinidine and its metabolites.

In Vitro Electrophysiology: Action Potential and Vmax Measurement in Cardiac Purkinje Fibers

Objective: To assess the effects of quinidine and its metabolites on the cardiac action potential duration (APD) and the maximum rate of depolarization (Vmax) in an in vitro model.

Tissue Preparation:

  • Canine hearts are obtained and the ventricles are opened to expose the endocardial surface.

  • Free-running Purkinje fibers are carefully dissected from the ventricles.

  • The dissected fibers are mounted in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.

Tyrode's Solution Composition (in mM):

  • NaCl: 137

  • KCl: 4.0

  • CaCl2: 1.8

  • MgCl2: 1.0

  • NaHCO3: 12.0

  • NaH2PO4: 0.5

  • Glucose: 5.5

  • Gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

Recording Procedure:

  • Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl.

  • The fibers are stimulated at a constant basic cycle length (BCL) of 1000 ms (B15284909) using bipolar platinum electrodes.

  • After a stabilization period, baseline action potential parameters (APD at 90% repolarization (APD90), and Vmax) are recorded.

  • The superfusion is switched to Tyrode's solution containing the test compound (quinidine or a metabolite) at the desired concentration.

  • Recordings are taken at regular intervals to determine the time course of the drug's effect and the steady-state effect.

  • A washout period with drug-free Tyrode's solution is performed to assess the reversibility of the effects.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp for Cardiac Ion Channel Analysis

Objective: To quantify the inhibitory effects of quinidine and its metabolites on specific cardiac ion channels (e.g., IKr, IKs, INa, ICaL) expressed in a heterologous expression system (e.g., HEK293 cells) or isolated cardiomyocytes.

Cell Preparation:

  • HEK293 cells stably expressing the cardiac ion channel of interest or isolated ventricular myocytes are used.

  • Cells are plated on glass coverslips and allowed to adhere.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. pH adjusted to 7.2 with CsOH. Note: The composition of the internal solution may vary depending on the specific ion current being measured.

Recording Procedure:

  • Coverslips with cells are placed in a recording chamber on the stage of an inverted microscope.

  • Patch pipettes with a resistance of 2-4 MΩ are pulled from borosilicate glass.

  • A giga-ohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • Specific voltage-clamp protocols are applied to elicit the ion current of interest. For example, for IKr (hERG), a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV is used to measure the tail current.

  • After obtaining a stable baseline current, the external solution is exchanged for one containing the test compound.

  • The effect of the compound on the current amplitude is measured to determine the percentage of block.

  • Concentration-response curves are generated to calculate the IC50 value.

Visualizations

Signaling Pathway of Quinidine-Induced Arrhythmia

Quinidine_Arrhythmia_Pathway cluster_drug Quinidine & Metabolites cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects cluster_arrhythmia Arrhythmogenesis Quinidine Quinidine / Metabolites IKr IKr (hERG) Block Quinidine->IKr Inhibition INa INa (Nav1.5) Block Quinidine->INa Inhibition IKs IKs Block Quinidine->IKs Inhibition ICaL ICaL (Cav1.2) Block Quinidine->ICaL Inhibition APD_Prolongation Action Potential Duration Prolongation IKr->APD_Prolongation Leads to QRS_Widening QRS Widening INa->QRS_Widening Leads to IKs->APD_Prolongation QT_Prolongation QTc Interval Prolongation APD_Prolongation->QT_Prolongation Manifests as EADs Early Afterdepolarizations (EADs) APD_Prolongation->EADs Can trigger TdP Torsades de Pointes (TdP) QT_Prolongation->TdP Risk factor for EADs->TdP Can initiate

Caption: Signaling pathway of quinidine-induced arrhythmia.

Experimental Workflow for Comparative Electrophysiology

Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Tissue_Prep Tissue/Cell Preparation (e.g., Purkinje Fibers, HEK293 cells) Baseline Baseline Recording (Action Potential / Ion Current) Tissue_Prep->Baseline Solution_Prep Solution Preparation (Tyrode's, Internal Solution) Solution_Prep->Baseline Drug_Application Application of Quinidine or Metabolite Baseline->Drug_Application Steady_State Steady-State Recording Drug_Application->Steady_State Washout Washout Steady_State->Washout Parameter_Measurement Measurement of Parameters (APD, Vmax, Current Amplitude) Steady_State->Parameter_Measurement Concentration_Response Concentration-Response Curve Generation Parameter_Measurement->Concentration_Response IC50_Calculation IC50 Calculation Concentration_Response->IC50_Calculation Comparison Comparative Analysis IC50_Calculation->Comparison

Caption: General experimental workflow for comparative electrophysiology.

Discussion

The arrhythmogenic potential of quinidine is a complex interplay of its effects on multiple cardiac ion channels. The primary mechanism underlying its association with TdP is the blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[5] This leads to a prolongation of the action potential duration and the QT interval on the electrocardiogram. However, quinidine also blocks sodium (INa), slow potassium (IKs), and L-type calcium (ICaL) channels, contributing to its overall electrophysiological profile.

The metabolites of quinidine exhibit qualitatively similar but quantitatively different effects. 3-hydroxyquinidine, a major metabolite, also depresses Vmax and prolongs action potential duration, though it appears to be less potent than quinidine in depressing Vmax.[3] Notably, the incidence of EADs, a cellular trigger for TdP, appears to be lower with 3-hydroxyquinidine compared to the parent drug.[3] Quinidine-N-oxide shows minimal electrophysiological activity, while O-desmethylquinidine and dihydroquinidine demonstrate significant effects on both Vmax and APD, including the induction of EADs.[4][7]

These findings underscore the importance of considering the metabolic profile of a drug when assessing its cardiac safety. The accumulation of active metabolites can significantly contribute to the overall arrhythmogenic risk, and their individual electrophysiological properties may differ from the parent compound. Further research is warranted to fully elucidate the specific ion channel effects and arrhythmogenic potential of all major quinidine metabolites to build a more complete and predictive cardiac safety profile.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Desmethyl Quinidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like O-Desmethyl quinidine (B1679956) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of O-Desmethyl quinidine, ensuring the protection of both laboratory personnel and the environment.

This compound, a metabolite of quinidine, must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to established protocols is not just a matter of best practice but a legal necessity governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound is to manage it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory or domestic trash. A Safety Data Sheet (SDS) for this compound specifies that the material and its container must be disposed of as hazardous waste.[1][2]

Quantitative Disposal Data
Data PointValueSource
Hazard Classification Hazardous WasteBuchler GmbH SDS[1][2]
European List of Waste (LoW) Code 07 00 00Buchler GmbH SDS[1][2]
LoW Sub-category 07 01 00Buchler GmbH SDS[1][2]
Description Wastes from organic chemical processes; wastes from the manufacture, formulation, supply and use (MFSU) of basic organic chemicals.Buchler GmbH SDS[1][2]

Step-by-Step Disposal Protocol

The following procedure outlines the standard and compliant method for disposing of this compound in a laboratory setting. This protocol is designed to prepare the waste for collection by a certified hazardous waste disposal service.

1. Personal Protective Equipment (PPE):

  • Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

2. Waste Segregation:

  • This compound waste, whether in solid form or in a solution, must be segregated from other waste streams.

  • Do not mix it with non-hazardous waste. It should also be kept separate from incompatible hazardous wastes to prevent any chemical reactions.

3. Waste Container Selection and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents as "this compound Waste" and include the approximate concentration if it is in a solution. Do not use chemical formulas or abbreviations.

  • Include the name of the principal investigator, the laboratory room number, and the date the waste was first added to the container.

4. Waste Accumulation:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area within the laboratory.

  • Secondary containment (placing the waste container inside a larger, chemically resistant tub or tray) is highly recommended to contain any potential leaks or spills.

5. Arranging for Disposal:

  • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Do not attempt to transport hazardous waste off-site yourself.

6. Handling Spills:

  • In the event of a spill, qualified personnel wearing appropriate PPE should manage the cleanup.

  • For solid this compound, carefully sweep or shovel the material into a suitable container for disposal.[1][2] Minimize the generation of dust.

  • Any materials used for cleaning up the spill (e.g., absorbent pads, contaminated PPE) must also be disposed of as hazardous waste.

7. Empty Container Disposal:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of as regular waste, though it is best practice to deface the original label.

Experimental Protocols for Chemical Degradation (for Informational Purposes)

While not recommended for routine disposal in a standard laboratory setting due to their complexity and potential hazards, classical chemical degradation methods for alkaloids exist, primarily for structural elucidation. These methods, such as Hofmann and Emde degradation, involve complex chemical reactions to break down the alkaloid structure. However, for the purpose of waste disposal, these methods are not practical or safe without specialized equipment and expertise. The standard and required procedure is the collection and disposal by a licensed hazardous waste management company.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container triple_rinse Triple rinse with appropriate solvent is_empty_container->triple_rinse Yes prepare_waste Prepare for Hazardous Waste Disposal is_empty_container->prepare_waste No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container in regular trash collect_rinsate->dispose_container ppe 1. Wear appropriate PPE prepare_waste->ppe segregate 2. Segregate waste ppe->segregate container 3. Use labeled, compatible container segregate->container store 4. Store in a secure, designated area container->store contact_ehs 5. Contact EHS for pickup store->contact_ehs end Waste collected by licensed contractor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling O-Desmethyl quinidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling O-Desmethyl quinidine (B1679956) in a laboratory setting. A specific Safety Data Sheet (SDS) for O-Desmethyl quinidine was not available at the time of writing. The following guidance is based on information for the closely related compound, Quinidine, and general principles of handling hazardous chemicals. Due to the structural similarity, this compound is anticipated to have a similar hazard profile. However, it is imperative to treat this compound with a high degree of caution and to consult with a qualified safety professional before commencing any work. A thorough, site-specific risk assessment must be conducted for all procedures involving this substance.

This compound is a metabolite of quinidine and is intended for research purposes only. It is classified as a hazardous substance and must be handled with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile gloves (double-gloving is recommended). Ensure gloves are compatible with the solvents being used.Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat, preferably a disposable gown.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling the powder form or when there is a risk of aerosol generation. Work should be conducted in a certified chemical fume hood.Prevents inhalation of the compound.
Foot Protection Closed-toe shoes.Protects feet from spills.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspect Shipment: Upon receipt, inspect the package for any signs of damage or leakage in a well-ventilated area. Wear appropriate PPE during inspection.

  • Verify Labeling: Confirm that the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Secure Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed.

Handling and Preparation
  • Controlled Area: All handling of this compound, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Use of PPE: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the chosen solvent is compatible with the compound and other materials in use.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and the associated hazards. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.

  • Contain the Spill: For liquid spills, use absorbent pads or granules to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Clean-up: Carefully collect the spilled material and absorbent into a designated hazardous waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Dispose of Waste: All materials used for spill clean-up must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.

Waste Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Segregate Waste: Keep all this compound waste, including empty containers, contaminated PPE, and spill clean-up materials, separate from general laboratory waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all hazardous waste.

  • Disposal of Unused Product: Unused this compound must be disposed of as hazardous chemical waste. Do not pour down the drain or discard in the regular trash.

  • Follow Institutional and Local Regulations: Adhere strictly to your institution's and local regulatory guidelines for the disposal of hazardous chemical waste.

Procedural Workflow for Handling this compound

The following diagram illustrates the step-by-step process for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures Risk_Assessment Conduct Site-Specific Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Chemical Fume Hood Gather_PPE->Prepare_Work_Area Receive_Compound Receive and Inspect This compound Prepare_Work_Area->Receive_Compound Store_Compound Store in a Secure, Ventilated Area Receive_Compound->Store_Compound Weigh_Compound Weigh Compound in Fume Hood Store_Compound->Weigh_Compound Retrieve for use Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Area Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate_Area Spill_Response Follow Spill Response Plan Conduct_Experiment->Spill_Response If spill occurs First_Aid Administer First Aid for Exposure Conduct_Experiment->First_Aid If exposure occurs Segregate_Waste Segregate Hazardous Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste Spill_Response->Decontaminate_Area

Caption: Workflow for the safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.